iBRD4-BD1 diTFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H32F9N5O5 |
|---|---|
Molecular Weight |
749.6 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C29H30F3N5O.2C2HF3O2/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23;2*3-2(4,5)1(6)7/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3;2*(H,6,7) |
InChI Key |
GUUBIJTYNCEMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of iBRD4-BD1 diTFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
iBRD4-BD1 diTFA has emerged as a critical chemical probe for dissecting the intricate roles of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. As a highly selective inhibitor, it provides a powerful tool to investigate the specific functions of BRD4-BD1 in gene transcription, chromatin remodeling, and the pathogenesis of various diseases, including cancer and inflammatory conditions. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects on cellular signaling pathways.
Introduction: The Role of BRD4 in Epigenetic Regulation
Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby playing a fundamental role in regulating gene expression. BRD4 possesses two tandem bromodomains, BD1 and BD2, which, despite structural similarities, exhibit distinct functional roles. The selective inhibition of these domains is a key strategy for understanding their individual contributions to cellular processes and for the development of targeted therapeutics.
Mechanism of Action of this compound
This compound is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of BRD4.[3][4][5] Its mechanism of action is centered on its ability to competitively bind to the acetyl-lysine binding pocket of BRD4-BD1, thereby displacing it from chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex and other transcriptional co-activators, leading to the suppression of target gene expression.[1]
The primary mechanism involves the disruption of the BRD4-acetylated histone interaction, which is a critical step in the transcription of many pro-inflammatory and oncogenic genes. By selectively targeting BD1, this compound allows for the specific investigation of the functions attributed to this domain, distinguishing them from those of BD2.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and selectivity of iBRD4-BD1.
Table 1: Inhibitory Potency of iBRD4-BD1
| Target | IC50 (nM) | Assay Type | Reference |
| BRD4-BD1 | 12 | AlphaScreen | [3][4] |
Table 2: Selectivity Profile of iBRD4-BD1
| Bromodomain | IC50 | Reference |
| BRD4-BD2 | 16 µM | [3][4] |
| BRD3-BD1 | 1.0 µM | [3][4] |
| BRD3-BD2 | 75 µM | [3][4] |
| BRD2-BD1 | 280 nM | [3][4] |
| BRD2-BD2 | 7.1 µM | [3][4] |
Table 3: Cellular Activity of iBRD4-BD1
| Cell Line | Parameter | Value | Assay Duration | Reference |
| MM.1S | EC50 (Cytotoxicity) | 2.3 µM | 72 h | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and information from related studies.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity
This assay is used to determine the in vitro binding affinity of iBRD4-BD1 to bromodomains.
Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. In this competitive assay, a biotinylated histone peptide (or a known ligand) is bound to streptavidin-coated donor beads, and a His-tagged bromodomain is bound to nickel-coated acceptor beads. The interaction between the bromodomain and the peptide brings the beads together. An inhibitor, such as iBRD4-BD1, competes with the peptide for binding to the bromodomain, causing a decrease in the AlphaScreen signal.
Materials:
-
Recombinant His-tagged BRD4-BD1
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated donor beads
-
Nickel-chelate acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of His-tagged BRD4-BD1 to the wells of the microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a fixed concentration of the biotinylated histone H4 peptide to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a mixture of streptavidin-coated donor beads and nickel-chelate acceptor beads to the wells in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms that iBRD4-BD1 engages with BRD4-BD1 within a cellular context.
Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells are treated with the compound of interest and then heated. Unbound proteins will denature and precipitate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blotting.
Materials:
-
MM.1S cells
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against BRD4
-
Secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Culture MM.1S cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-BRD4 antibody.
-
Quantify the band intensities to determine the amount of soluble BRD4 at each temperature.
-
Plot the percentage of soluble BRD4 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of iBRD4-BD1 indicates target engagement.
Cytotoxicity Assay in MM.1S Cells
This assay determines the effect of iBRD4-BD1 on cell viability.
Principle: A variety of methods can be used to assess cell viability, such as assays that measure metabolic activity (e.g., MTT or WST-1) or cell membrane integrity. The EC50 value, the concentration at which 50% of the maximum effect is observed, is a common metric for cytotoxicity.
Materials:
-
MM.1S multiple myeloma cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed MM.1S cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
References
- 1. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide on the Function of iBRD4-BD1 in Transcriptional Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader and transcriptional co-activator, playing a pivotal role in regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation.[1][2][3] Its function is mediated through two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][5] The first bromodomain, BRD4-BD1, is of particular interest as a therapeutic target. This guide provides a comprehensive overview of BRD4-BD1's function in transcriptional regulation, the utility of the selective inhibitor iBRD4-BD1 diTFA as a research tool, and detailed experimental protocols for investigating these mechanisms.
Core Mechanism: BRD4 in Transcriptional Regulation
BRD4 acts as a scaffold protein that connects chromatin to the transcriptional machinery.[3] Its primary mechanism involves the recognition of acetylated histones at enhancers and promoters, leading to the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][6]
Key Steps in BRD4-mediated Transcription:
-
Chromatin Recognition: The bromodomains of BRD4, particularly BD1, bind to acetylated lysine residues on histone tails (e.g., H3K27ac, H4K5ac), tethering BRD4 to active chromatin regions.[4][7][8]
-
P-TEFb Recruitment: Once bound to chromatin, BRD4 recruits the P-TEFb complex, which consists of cyclin-dependent kinase 9 (CDK9) and Cyclin T1.[2][6] This interaction releases P-TEFb from its inactive state where it is sequestered by the 7SK snRNP complex.[7]
-
RNA Polymerase II Phosphorylation: The kinase subunit of P-TEFb, CDK9, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2.[3][6]
-
Transcriptional Elongation: This phosphorylation event causes a conformational change in Pol II, releasing it from promoter-proximal pausing and enabling productive transcriptional elongation to synthesize mRNA.[2][6][8]
This compound: A Selective Probe for BRD4-BD1 Function
iBRD4-BD1 is a potent and highly selective small-molecule inhibitor of the first bromodomain (BD1) of BRD4. The "diTFA" designation indicates it is supplied as a di-trifluoroacetate salt, a common formulation for improving the solubility and stability of chemical compounds.[9][10] Its selectivity allows for the precise dissection of BD1's specific functions in transcription, distinguishing them from those of BD2 or the bromodomains of other BET family members (BRD2, BRD3).
Quantitative Inhibition Data
The inhibitory activity of iBRD4-BD1 demonstrates its high affinity and selectivity for BRD4-BD1 over other BET family bromodomains.
| Target Domain | IC₅₀ (nM) | Selectivity vs. BRD4-BD1 |
| BRD4-BD1 | 12 | - |
| BRD2-BD1 | 280 | 23.3-fold |
| BRD3-BD1 | 1,000 | 83.3-fold |
| BRD4-BD2 | 16,000 | 1,333-fold |
| BRD2-BD2 | 7,100 | 591.7-fold |
| BRD3-BD2 | 75,000 | 6,250-fold |
| Data sourced from MedChemExpress.[11][12] |
In cellular assays, iBRD4-BD1 exhibits cytotoxic effects in MM.1S multiple myeloma cells with an EC₅₀ of 2.3 µM after 72 hours of treatment.[11][12]
Key Experimental Protocols for Studying BRD4 Function
Investigating the role of BRD4-BD1 in transcriptional regulation involves several key methodologies. The following sections provide detailed protocols for these essential experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4. This technique allows researchers to determine which gene promoters and enhancers BRD4 occupies, and how this occupancy changes upon treatment with an inhibitor like iBRD4-BD1.[13][14]
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Sodium trifluoroacetate - Wikipedia [en.wikipedia.org]
- 10. Sodium trifluoroacetate | 2923-18-4 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
The Critical Role of BRD4-BD1 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a pivotal regulator of gene expression in cancer. Its N-terminal region contains two highly conserved bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. The first bromodomain, BRD4-BD1, plays a particularly crucial role in anchoring BRD4 to chromatin at enhancers and super-enhancers, thereby facilitating the transcription of key oncogenes and driving cancer cell proliferation. This technical guide provides an in-depth analysis of the function of BRD4-BD1 in cancer, detailing its mechanism of action, its involvement in critical signaling pathways, and the impact of its inhibition on cancer cell viability. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction
Cancer is characterized by uncontrolled cell proliferation, a process often driven by the aberrant expression of oncogenes. Epigenetic regulators, which modulate gene expression without altering the DNA sequence itself, are increasingly recognized as key players in tumorigenesis. BRD4 has been identified as a master transcriptional regulator that is frequently dysregulated in a wide range of cancers.[1][2]
BRD4 functions as a scaffold protein, recruiting the transcriptional machinery to specific gene loci. This recruitment is mediated by its two tandem bromodomains, BD1 and BD2, which bind to acetylated lysines on histone tails, marking active chromatin regions.[3][4] While both bromodomains contribute to BRD4 function, studies have indicated that BD1 is essential for the stable association of BRD4 with chromatin and for maintaining the expression of critical oncogenes.[5] Consequently, the selective inhibition of BRD4-BD1 has become a promising therapeutic strategy in oncology.
The Mechanism of BRD4-BD1 in Transcriptional Regulation
BRD4-BD1's primary role is to tether the BRD4 protein to acetylated chromatin, particularly at super-enhancers. Super-enhancers are large clusters of enhancers that drive high-level expression of genes that define cell identity and are often hijacked by cancer cells to maintain a malignant phenotype.
The binding of BRD4-BD1 to acetylated histones initiates a cascade of events leading to transcriptional activation:
-
Recruitment of the Positive Transcription Elongation Factor b (P-TEFb): Once anchored to chromatin, BRD4 recruits the P-TEFb complex, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2a, or T2b).[6]
-
Phosphorylation of RNA Polymerase II: P-TEFb then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2.[7]
-
Release of Transcriptional Pausing: This phosphorylation event releases RNA Pol II from a paused state, allowing for productive transcript elongation.[7]
By facilitating this process at the promoters and super-enhancers of key oncogenes, BRD4-BD1 directly drives their expression and promotes cancer cell proliferation.
Key Signaling Pathways Regulated by BRD4-BD1
BRD4-BD1 is a critical upstream regulator of several oncogenic signaling pathways. Two of the most well-characterized are the c-MYC and NF-κB pathways.
The BRD4-BD1/c-MYC Axis
The c-MYC proto-oncogene is a master regulator of cell growth, proliferation, and metabolism and is overexpressed in a majority of human cancers. BRD4 is a key activator of MYC gene expression.[7] BRD4-BD1 binds to the super-enhancer regions of the MYC gene, driving its transcription.[7] Inhibition of BRD4-BD1 leads to a rapid downregulation of c-MYC expression, resulting in cell cycle arrest and apoptosis in various cancer models.[8]
The BRD4-BD1/NF-κB Axis
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is observed in many cancers and contributes to cell proliferation, survival, and metastasis. BRD4 has been shown to be a key co-activator of NF-κB.[9][10] BRD4 interacts with the acetylated RelA subunit of NF-κB, and this interaction is mediated by its bromodomains.[9][10] This interaction is critical for the transcriptional activity of NF-κB, and its disruption by BRD4 inhibitors can suppress NF-κB-dependent gene expression and induce apoptosis in cancer cells.[9][10]
Quantitative Analysis of BRD4-BD1 Inhibition
The development of small molecule inhibitors targeting the bromodomains of BRD4 has provided powerful tools to probe its function and has shown significant therapeutic promise. While many initial inhibitors were pan-BET inhibitors, targeting both BD1 and BD2, there is growing interest in developing BD1-selective inhibitors to potentially mitigate off-target effects. The following tables summarize the inhibitory activity of selected BRD4-BD1 selective and pan-BET inhibitors against various cancer cell lines.
Table 1: Inhibitory Activity (IC50) of BRD4-BD1 Selective Inhibitors
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| GSK778 (iBET-BD1) | BRD4 BD1 | - | 41 | [11] |
| DW-71177 | MV4-11 | Acute Myeloid Leukemia | 50 - 3300 | [12] |
| Compound 52 | BRD4 BD1 | - | 90 | [1] |
| Compound 53 | BRD4 BD1 | - | 93 | [1] |
| Pelabresib (CPI-0610) | BRD4 BD1 | - | 39 | [13] |
Table 2: Inhibitory Activity (IC50) of Pan-BET Inhibitors with High Affinity for BD1
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| (+)-JQ1 | BRD4(1) | - | 77 | [14] |
| I-BET762 | Neuroblastoma cell lines | Neuroblastoma | 75 (median) | [14] |
| ZL0420 | BRD4 BD1 | - | 27 | [13] |
| INCB054329 | BRD4 BD1 | - | 28 | [13] |
| CPI-203 | BRD4 | - | 37 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of BRD4-BD1 in cancer cell proliferation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of BRD4. A detailed protocol for BRD4 ChIP-seq in cancer cell lines can be found in a comprehensive guide.[15]
Workflow for BRD4 ChIP-seq:
RNA Sequencing (RNA-seq)
RNA-seq is employed to determine the global transcriptional changes following BRD4-BD1 inhibition or knockdown. A detailed protocol for RNA-seq to study BRD4 regulation is available.[15]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]
-
Treatment: Treat the cells with various concentrations of the BRD4-BD1 inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).[16]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion and Future Directions
The first bromodomain of BRD4 is a critical mediator of its oncogenic function, primarily through its role in tethering the protein to acetylated chromatin at super-enhancers and driving the expression of key oncogenes like c-MYC and downstream targets of the NF-κB pathway. The development of selective BRD4-BD1 inhibitors represents a promising therapeutic avenue for a variety of cancers.
Future research should focus on:
-
Developing more potent and selective BRD4-BD1 inhibitors: This will help to minimize off-target effects and improve the therapeutic index.
-
Investigating mechanisms of resistance: Understanding how cancer cells develop resistance to BRD4-BD1 inhibitors is crucial for developing effective combination therapies.
-
Exploring combination therapies: Combining BRD4-BD1 inhibitors with other targeted therapies or chemotherapies may lead to synergistic anti-cancer effects.
-
Identifying predictive biomarkers: The identification of biomarkers that can predict which patients are most likely to respond to BRD4-BD1 inhibition will be essential for the clinical translation of these agents.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 Sustains Melanoma Proliferation and Represents a New Target for Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 10. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BD1-selective BET inhibitor exhibits strong antileukemic activity | BioWorld [bioworld.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
iBRD4-BD1 diTFA: A Selective Chemical Probe for Bromodomain-Containing Protein 4 (BRD4)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a promising therapeutic target in a variety of diseases, including cancer and inflammation.[1] BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and transcription factors through its two tandem bromodomains, BD1 and BD2. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby controlling the expression of key oncogenes and inflammatory mediators.
iBRD4-BD1 diTFA is a potent and highly selective small molecule inhibitor of the first bromodomain of BRD4 (BRD4-BD1). Its remarkable selectivity for BRD4-BD1 over other BET family bromodomains makes it an invaluable chemical probe for dissecting the specific functions of this domain and for developing novel therapeutic strategies targeting BRD4. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its use in key experimental assays.
Biochemical and Cellular Activity
This compound demonstrates high-affinity binding to BRD4-BD1 and exhibits significant selectivity over other BET bromodomains. Its cellular activity has been characterized by its ability to engage BRD4 in cells and induce cytotoxicity in cancer cell lines.
Table 1: Biochemical Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| BRD4-BD1 | AlphaScreen | 12 | [2] |
| BRD4-BD2 | AlphaScreen | 16,000 | [2] |
| BRD3-BD1 | AlphaScreen | 1,000 | [2] |
| BRD3-BD2 | AlphaScreen | 75,000 | [2] |
| BRD2-BD1 | AlphaScreen | 280 | [2] |
| BRD2-BD2 | AlphaScreen | 7,100 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (µM) | Reference |
| MM.1S | Cytotoxicity | 2.3 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to probe BRD4 function.
AlphaScreen Binding Assay
This protocol describes a method to determine the in vitro potency of this compound in disrupting the interaction between BRD4-BD1 and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged BRD4-BD1 protein
-
Biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
384-well white opaque microplates (e.g., OptiPlate-384)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a mix of His-tagged BRD4-BD1 and biotinylated histone H4 peptide in Assay Buffer.
-
Add 5 µL of the protein-peptide mix to each well. The final concentration of BRD4-BD1 and the histone peptide should be optimized for optimal assay window and signal, typically in the low nanomolar range.
-
Incubate for 30 minutes at room temperature.
-
Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer.
-
Add 5 µL of the bead suspension to each well. The final concentration of beads should be optimized as per the manufacturer's instructions (typically 10-20 µg/mL).
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to BRD4-BD1.
Materials:
-
Recombinant BRD4-BD1 protein
-
This compound
-
ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl
-
ITC instrument
Procedure:
-
Dialyze the BRD4-BD1 protein extensively against the ITC Buffer.
-
Prepare a solution of this compound in the final dialysis buffer. Ensure the DMSO concentration is matched between the protein and ligand solutions and is kept low (<1-2%).
-
Degas both the protein and ligand solutions.
-
Load the BRD4-BD1 solution (typically 20-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (typically 200-500 µM) into the injection syringe.
-
Perform the titration experiment by injecting small aliquots of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
Analyze the resulting data by integrating the heat signals and fitting to a suitable binding model to determine the thermodynamic parameters.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct engagement of this compound with BRD4 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
MM.1S cells (or other suitable cell line)
-
This compound
-
Complete cell culture medium
-
PBS
-
Lysis Buffer: PBS with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-BRD4 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-actin)
Procedure:
-
Culture MM.1S cells to a sufficient density.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-BRD4 antibody.
-
The temperature at which BRD4 is no longer detected in the soluble fraction is its apparent melting temperature. A shift to a higher temperature in the presence of this compound indicates target engagement.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MM.1S cells
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom microplates
Procedure:
-
Seed MM.1S cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium and add 100 µL to the respective wells. Include vehicle-only controls.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Western Blot for BRD4-Regulated Signaling Pathways
This protocol provides a general framework for assessing the impact of this compound on BRD4-regulated signaling pathways, such as the Jagged1/Notch1 pathway.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
Complete cell culture medium
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-BRD4, anti-Jagged1, anti-Notch1 (cleaved), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway involving BRD4 and a typical experimental workflow for studying the effects of this compound.
References
The Epigenetic consequences of iBRD4-BD1 diTFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the epigenetic effects of iBRD4-BD1 diTFA, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This document details the inhibitor's binding profile, outlines key experimental protocols for its characterization, and discusses its role within the broader context of epigenetic regulation.
Introduction to BRD4 and this compound
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating gene expression. It belongs to the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby facilitating transcriptional elongation.
Given its central role in gene regulation, BRD4 has emerged as a significant therapeutic target in various diseases, including cancer and inflammation. This compound is a potent and selective small molecule inhibitor that specifically targets the first bromodomain (BD1) of BRD4. Its selectivity offers a tool to dissect the specific functions of BRD4-BD1 and potentially provides a therapeutic window with fewer off-target effects compared to pan-BET inhibitors.
Quantitative Binding Profile of this compound
The inhibitory activity and selectivity of this compound have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data regarding its binding affinity.
Table 1: Inhibitory Potency (IC50) of this compound against BET Bromodomains [1]
| Bromodomain | IC50 (nM) |
| BRD4-BD1 | 12 |
| BRD4-BD2 | 16,000 |
| BRD2-BD1 | 280 |
| BRD2-BD2 | 7,100 |
| BRD3-BD1 | 1,000 |
| BRD3-BD2 | 75,000 |
Table 2: Cellular Cytotoxicity (EC50) [1]
| Cell Line | Treatment Duration | EC50 (µM) |
| MM.1S | 72 hours | 2.3 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BRD4 and the experimental workflows used to characterize inhibitors like this compound.
Caption: BRD4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for characterizing this compound.
Detailed Experimental Protocols
AlphaScreen Assay for Binding Affinity
This protocol is adapted for determining the in vitro binding affinity of inhibitors to BRD4-BD1.
Materials:
-
Recombinant His-tagged BRD4-BD1 protein
-
Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound and other test compounds
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Protein and Peptide Preparation: Dilute His-tagged BRD4-BD1 and biotinylated histone peptide to their optimal concentrations (determined through titration experiments) in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the BRD4-BD1 protein. Incubate for 15 minutes at room temperature.
-
Peptide Addition: Add the biotinylated histone peptide to the wells and incubate for another 15 minutes.
-
Bead Addition: Prepare a slurry of Donor and Acceptor beads in assay buffer. Add the bead slurry to all wells in the dark.
-
Incubation: Incubate the plate at room temperature in the dark for 60 minutes to allow for bead proximity and signal generation.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified BRD4-BD1 protein
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation: Dialyze the BRD4-BD1 protein and dissolve the this compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Concentration Determination: Accurately determine the concentrations of the protein and the inhibitor.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Loading the Calorimeter: Load the BRD4-BD1 protein into the sample cell and the this compound into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument records the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment, confirming target engagement.
Materials:
-
Cells expressing BRD4 (e.g., MM.1S)
-
This compound
-
PBS and lysis buffer
-
Equipment for heating, cell lysis, and protein detection (e.g., Western blotting)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of BRD4 remaining in solution using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Discussion of Epigenetic Effects
While direct, comprehensive epigenetic profiling of this compound is not yet widely published, its selective inhibition of BRD4-BD1 allows for informed hypotheses on its downstream effects based on the known functions of BRD4.
BRD4 is a critical component of super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes. By binding to acetylated histones within these regions, BRD4 recruits the transcriptional machinery necessary for high-level gene expression.
Selective inhibition of BRD4-BD1 by this compound is expected to disrupt the interaction of BRD4 with acetylated chromatin, particularly at super-enhancers. This would lead to a reduction in the transcription of BRD4-dependent genes. For example, the c-Myc oncogene is a well-established downstream target of BRD4, and its expression is often suppressed by BET inhibitors.
The development of dBRD4-BD1, a proteolysis-targeting chimera (PROTAC) derived from iBRD4-BD1, provides further insight. dBRD4-BD1 selectively degrades BRD4 and has been shown to lead to the upregulation of BRD2 and BRD3, suggesting a potential compensatory mechanism that might be absent with pan-BET inhibitors. This highlights the nuanced cellular responses that can be elicited by domain-selective targeting.
Future research employing genome-wide techniques such as ChIP-seq for histone modifications (e.g., H3K27ac) and BRD4 occupancy, as well as RNA-seq for differential gene expression analysis following treatment with this compound, will be crucial to fully elucidate its epigenetic impact. These studies will provide a more complete picture of the consequences of selective BRD4-BD1 inhibition on chromatin architecture and the transcriptome.
References
iBRD4-BD1 diTFA: A Technical Guide to Targeting Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of iBRD4-BD1 diTFA, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), in the study of inflammation pathways. BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of pro-inflammatory genes. By selectively targeting BRD4-BD1, researchers can dissect the specific functions of this domain in inflammatory processes, paving the way for novel therapeutic strategies.
Core Concepts: BRD4 in Inflammation
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene expression. In the context of inflammation, BRD4 is a key co-activator for transcription factors such as NF-κB, which orchestrates the expression of a wide array of inflammatory cytokines, chemokines, and other inflammatory mediators. The selective inhibition of BRD4's first bromodomain, BD1, offers a refined tool to modulate these pathways, potentially with greater specificity and reduced off-target effects compared to pan-BET inhibitors.
Quantitative Data on BRD4-BD1 Inhibition
The following tables summarize the inhibitory activity of selective BRD4-BD1 inhibitors on the expression of key inflammatory genes in human small airway epithelial cells (hSAECs) stimulated with the viral mimic poly(I:C). While specific data for this compound is not publicly available, the data presented for analogous potent and selective BRD4-BD1 inhibitors, such as ZL0590, provide a strong indication of the expected efficacy.
Table 1: Inhibitory Concentration (IC50) of BRD4-BD1 Selective Inhibitors on Inflammatory Gene Expression
| Compound | Target Gene | IC50 (nM) | Cell Type | Stimulant |
| ZL0590 (Compound 52) | CIG5 | 220 | hSAECs | poly(I:C) |
| ZL0590 (Compound 52) | IL-6 | 370 | hSAECs | poly(I:C) |
| Compound 53 | IL-6 | 220 | hSAECs | poly(I:C) |
Data is representative of potent and selective BRD4-BD1 inhibitors and provides an expected range of activity for compounds like this compound.
Table 2: Binding Affinity and Selectivity of a Representative BRD4-BD1 Inhibitor (ZL0590)
| Bromodomain | IC50 (nM) | Selectivity vs. BRD4-BD1 |
| BRD4-BD1 | 90 | - |
| BRD4-BD2 | >10,000 | >111-fold |
| BRD2-BD1 | 8,800 | 98-fold |
| BRD2-BD2 | >10,000 | >111-fold |
| BRD3-BD1 | 2,300 | 26-fold |
| BRD3-BD2 | >10,000 | >111-fold |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving BRD4 in inflammation and a typical experimental workflow for evaluating BRD4-BD1 inhibitors.
Caption: BRD4-mediated inflammatory gene transcription pathway.
Caption: Workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to assess the impact of this compound on inflammation pathways.
Experiment 1: In Vitro Inhibition of Inflammatory Gene Expression in hSAECs
Objective: To determine the dose-dependent effect of this compound on the expression of inflammatory genes (e.g., IL-6, CIG5) in human small airway epithelial cells (hSAECs) stimulated with poly(I:C).
Materials:
-
Human Small Airway Epithelial Cells (hSAECs)
-
Cell culture medium (e.g., SABM Basal Medium supplemented with growth factors)
-
This compound (stock solution in DMSO)
-
Poly(I:C) (a TLR3 agonist)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH)
-
96-well cell culture plates
-
qPCR instrument
Methodology:
-
Cell Seeding: Seed hSAECs in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for 2 hours.
-
Inflammatory Challenge: After the pre-treatment period, add poly(I:C) to each well (except for the unstimulated control) at a final concentration of 10 µg/mL.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for the target inflammatory genes and the housekeeping gene. The reaction mixture should include cDNA template, forward and reverse primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Experiment 2: Quantification of Secreted Cytokines by ELISA
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6) from stimulated hSAECs.
Materials:
-
Cell culture supernatant from Experiment 1
-
Human IL-6 ELISA kit
-
Microplate reader
Methodology:
-
Sample Collection: Following the 6-hour incubation in Experiment 1, carefully collect the cell culture supernatant from each well.
-
ELISA Procedure: Perform the ELISA for IL-6 according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the experimental samples. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Experiment 3: NF-κB Reporter Assay
Objective: To assess the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium
-
This compound
-
TNFα (or another NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 2 hours.
-
NF-κB Activation: Stimulate the cells with TNFα at a concentration known to induce a robust luciferase signal.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.
This technical guide provides a comprehensive overview for utilizing this compound as a tool to investigate inflammatory pathways. The provided data, diagrams, and protocols serve as a foundation for researchers to design and execute experiments aimed at understanding the nuanced role of BRD4-BD1 in inflammation and to explore its potential as a therapeutic target.
The Pursuit of Precision: A Technical Guide to the Discovery and Development of Selective BRD4-BD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical epigenetic reader and a compelling therapeutic target in a multitude of diseases, including cancer and inflammatory conditions. BRD4 contains two highly conserved tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While pan-BET inhibitors have demonstrated clinical potential, they are often associated with dose-limiting toxicities. This has spurred the development of inhibitors with selectivity for individual bromodomains, with a significant focus on the first bromodomain (BD1) of BRD4, which is believed to play a predominant role in the recruitment of transcriptional machinery. This technical guide provides an in-depth overview of the discovery and development of selective BRD4-BD1 inhibitors, encompassing quantitative binding data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of representative selective BRD4-BD1 inhibitors. The data has been compiled from various cited sources to provide a comparative overview.
Table 1: Binding Affinities of Selective BRD4-BD1 Inhibitors
| Compound | BRD4-BD1 IC50 (nM) | BRD4-BD2 IC50 (nM) | Reference |
| ZL0420 (28) | 27 | 32 | [1] |
| ZL0454 (35) | 27 | 32 | [1] |
| ZL0590 (52) | 90 | >900 | [2] |
| ZL0591 (53) | 93 | >930 | [2] |
| 3u | 560 | >100,000 | [3] |
| GSK778 (iBET-BD1) | 41 | >5330 | [4] |
| CDD-787 | 0.29 | >1450 | [5] |
| CDD-956 | 0.44 | >2110 | [5] |
| CPI-0610 | 39 | - | [4] |
| BI 894999 | 8 | - | [6] |
| INCB054329 | 28 | 3 | [6] |
Table 2: Selectivity Profile of BRD4-BD1 Inhibitors
| Compound | Selectivity (BRD4-BD2 IC50 / BRD4-BD1 IC50) | Selectivity over BRD2-BD1 (Fold) | Selectivity over BRD3-BD1 (Fold) | Reference |
| ZL0420 (28) | ~1.2 | 30-60 | 50-90 | [1] |
| ZL0454 (35) | ~1.2 | 30-60 | 50-90 | [1] |
| ZL0590 (52) | >10 | ~10 | - | [2] |
| ZL0591 (53) | >10 | ~10 | - | [2] |
| 3u | >178 | - | - | [3] |
| GSK778 (iBET-BD1) | >130 | - | - | [7] |
| CDD-787 | >5000 | >100 | >5000 | [5] |
| CDD-956 | >4800 | >100 | >3000 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of selective BRD4-BD1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4-BD1 Binding
This protocol is adapted from commercially available kits and published literature[8][9].
Objective: To measure the binding affinity of a test compound to BRD4-BD1 by quantifying the disruption of the interaction between a terbium-labeled BRD4-BD1 protein and a fluorescently labeled acetylated histone peptide.
Materials:
-
Purified, terbium-labeled BRD4-BD1 protein
-
Dye-labeled acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds serially diluted in DMSO
-
384-well low-volume, non-binding black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare 1x TR-FRET Assay Buffer by diluting a concentrated stock with ultrapure water.
-
Prepare a working solution of the dye-labeled acetylated histone peptide in 1x Assay Buffer.
-
Prepare a working solution of the terbium-labeled BRD4-BD1 protein in 1x Assay Buffer. The optimal concentration of protein and peptide should be determined empirically by titration experiments.
-
-
Compound Plating:
-
Add 5 µL of serially diluted test compounds to the wells of the 384-well plate.
-
For positive control wells (maximum inhibition), add a known potent BRD4 inhibitor (e.g., JQ1).
-
For negative control wells (no inhibition), add DMSO vehicle.
-
-
Reagent Addition:
-
Add 5 µL of the dye-labeled acetylated histone peptide solution to all wells.
-
Add 10 µL of the terbium-labeled BRD4-BD1 protein solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium donor) and ~665 nm (acceptor dye).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen Assay for BRD4-BD1 Binding
This protocol is based on commercially available kits and published methodologies[10][11][12].
Objective: To measure the binding affinity of a test compound to BRD4-BD1 by quantifying the disruption of the interaction between a tagged BRD4-BD1 protein and a biotinylated acetylated histone peptide, which brings donor and acceptor beads into proximity.
Materials:
-
Purified, GST-tagged BRD4-BD1 protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
AlphaScreen Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20, 0.1% BSA)
-
Test compounds serially diluted in DMSO
-
384-well white opaque plates
-
AlphaScreen compatible plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents. The donor and acceptor beads should be handled in subdued light.
-
Prepare 1x AlphaScreen Assay Buffer.
-
Prepare a master mix containing the GST-tagged BRD4-BD1 protein and the biotinylated acetylated histone peptide in 1x Assay Buffer. Optimal concentrations should be determined through titration experiments.
-
-
Compound and Reagent Addition:
-
Add 2.5 µL of serially diluted test compounds to the wells of the 384-well plate.
-
Add 2.5 µL of inhibitor buffer (containing the same concentration of DMSO as the compound solutions) to control wells.
-
Add 5 µL of the BRD4-BD1/biotinylated peptide master mix to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes with gentle shaking, protected from light.
-
-
Bead Addition:
-
Prepare a suspension of Glutathione-coated Acceptor beads in 1x Assay Buffer and add 10 µL to each well.
-
Incubate for 30-60 minutes at room temperature with gentle shaking, protected from light.
-
Prepare a suspension of Streptavidin-coated Donor beads in 1x Assay Buffer and add 10 µL to each well.
-
-
Final Incubation:
-
Incubate the plate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the AlphaScreen signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to positive and negative controls.
-
Plot the normalized data against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: BRD4 in the NF-κB Signaling Pathway.
Caption: BRD4 in Jagged1/Notch1 Signaling.
Experimental Workflow
Caption: Workflow for BRD4-BD1 Inhibitor Discovery.
Conclusion
The development of selective BRD4-BD1 inhibitors represents a promising strategy to harness the therapeutic potential of BET inhibition while potentially mitigating the off-target effects associated with pan-BET inhibitors. This guide has provided a comprehensive overview of the current landscape, including quantitative data on key compounds, detailed experimental protocols for their characterization, and visual representations of the underlying biological pathways and drug discovery workflow. As research in this area continues to evolve, the methodologies and data presented herein will serve as a valuable resource for scientists and researchers dedicated to advancing this exciting field of epigenetic drug discovery.
References
- 1. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleck.co.jp [selleck.co.jp]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
Unveiling the Selectivity Profile of iBRD4-BD1 diTFA: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of iBRD4-BD1 diTFA, a potent and selective inhibitor of the first bromodomain of BRD4. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical properties of targeting specific bromodomains.
Introduction
Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, are key epigenetic readers that play a crucial role in regulating gene expression. Their dysregulation is implicated in various diseases, including cancer and inflammation. While pan-BET inhibitors have shown therapeutic promise, their clinical utility can be limited by on-target toxicities associated with inhibiting multiple BET proteins. The development of selective inhibitors for individual bromodomains, such as this compound, offers a promising strategy to dissect specific biological functions and potentially develop safer and more effective therapeutics. This guide details the selectivity of this compound, providing key quantitative data and the experimental methodologies used for its characterization.
Quantitative Selectivity Profile
This compound demonstrates remarkable selectivity for the first bromodomain (BD1) of BRD4 over other BET family bromodomains. The inhibitory activity, as determined by biochemical assays, is summarized in the table below. The data highlights a significant therapeutic window for selectively targeting BRD4-BD1-dependent pathways.
| Target Bromodomain | IC50 (nM) | Fold Selectivity vs. BRD4-BD1 |
| BRD4-BD1 | 12 | 1 |
| BRD2-BD1 | 280 | 23 |
| BRD3-BD1 | 1,000 | 83 |
| BRD4-BD2 | 16,000 | 1,333 |
| BRD2-BD2 | 7,100 | 592 |
| BRD3-BD2 | 75,000 | 6,250 |
Data sourced from publicly available information. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity in vitro.
As the data indicates, this compound is 23- to over 6200-fold more selective for BRD4-BD1 than for other BET bromodomains, making it a highly specific chemical probe and a potential therapeutic lead.[1][2][3][4]
Signaling Pathways and Experimental Workflows
The selective inhibition of BRD4-BD1 by this compound is anticipated to modulate downstream signaling pathways primarily driven by BRD4's role in transcriptional regulation. One of the most well-established functions of BRD4 is the regulation of the proto-oncogene c-Myc and the inflammatory NF-κB pathway.
Logical Signaling Pathway of BRD4-BD1 Inhibition
The following diagram illustrates the putative mechanism by which selective BRD4-BD1 inhibition by this compound can lead to downstream effects on gene transcription.
Caption: Inhibition of BRD4-BD1 by this compound disrupts gene transcription.
Experimental Workflow for Determining Inhibitor Potency
The following diagram outlines a typical workflow for assessing the potency of a bromodomain inhibitor using an in vitro biochemical assay such as AlphaScreen.
Caption: A generalized workflow for an AlphaScreen-based inhibitor potency assay.
Experimental Protocols
Detailed below are representative protocols for key experiments used to characterize the selectivity and cellular engagement of bromodomain inhibitors. These are generalized methods and may require optimization for specific experimental conditions.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is commonly used to measure the binding of bromodomains to acetylated histone peptides and the inhibition of this interaction by small molecules.
Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. In the context of a bromodomain assay, one bead is conjugated to the bromodomain protein and the other to a biotinylated, acetylated histone peptide. Binding brings the beads together, generating a signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.
Materials:
-
Purified, His-tagged bromodomain protein (e.g., BRD4-BD1)
-
Biotinylated, acetylated histone peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of the bromodomain protein and the biotinylated peptide to the wells of the microplate.
-
Add the serially diluted inhibitor to the wells.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Add a mixture of the donor and acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
Materials:
-
Highly purified, concentrated bromodomain protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. The inhibitor should be dissolved in the final dialysis buffer to minimize heats of dilution.
-
Degas all solutions immediately before use.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry, and enthalpy of binding (ΔH).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a compound in a cellular environment.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
This compound
-
Cell lysis buffer
-
Antibodies against the target protein (e.g., anti-BRD4) and a loading control
-
Western blotting reagents and equipment
-
PCR machine or heating block for temperature gradient
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the treated and untreated samples.
-
A rightward shift in the melting curve for the treated sample indicates that the compound has bound to and stabilized the target protein.[1]
Conclusion
This compound is a highly potent and selective inhibitor of the first bromodomain of BRD4. Its selectivity within the BET family makes it an invaluable tool for elucidating the specific functions of BRD4-BD1 in health and disease. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of selective bromodomain inhibition. Further studies, including broader selectivity screening against the entire bromodomain family and in vivo efficacy models, will be crucial in advancing our understanding of this promising therapeutic strategy.
References
iBRD4-BD1 diTFA: A Technical Guide to its Impact on Oncogene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of iBRD4-BD1 diTFA, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein BRD4. While direct evidence detailing the effect of this compound on specific oncogene expression is not yet publicly available, this document synthesizes the known biochemical activity of the compound with the well-established role of BRD4-BD1 in regulating oncogenic transcription. This guide will cover the mechanism of action, available quantitative data, relevant experimental protocols, and the anticipated impact on key oncogenic signaling pathways.
Introduction: The Role of BRD4 in Oncogene Transcription
The BET family of proteins, particularly BRD4, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins. This interaction is pivotal for the recruitment of the transcriptional machinery to promoters and enhancers of target genes. BRD4 is notoriously implicated in the transcriptional activation of a host of oncogenes, most notably MYC, which is a master regulator of cell proliferation, growth, and metabolism, and is dysregulated in a majority of human cancers.
BRD4 contains two tandem bromodomains, BD1 and BD2. While both domains bind acetylated lysines, they are thought to have distinct functional roles. Emerging research suggests that BD1 is primarily responsible for anchoring BRD4 to chromatin at super-enhancers, which are large clusters of enhancers that drive high-level expression of key cell identity and oncogenes. Therefore, selective inhibition of BRD4-BD1 presents a promising therapeutic strategy to specifically disrupt oncogenic transcriptional programs while potentially mitigating off-target effects associated with pan-BET inhibition.
This compound: A Selective BRD4-BD1 Inhibitor
This compound is a research compound identified as a potent and highly selective inhibitor of the first bromodomain of BRD4. Its selectivity offers a valuable tool to dissect the specific functions of BRD4-BD1 in cancer biology.
Quantitative Data
The following tables summarize the known inhibitory and cytotoxic concentrations of this compound.
Table 1: In Vitro Inhibitory Activity of iBRD4-BD1
| Target | IC50 (nM) |
| BRD4-BD1 | 12 |
| BRD2-BD1 | 280 |
| BRD3-BD1 | 1,000 |
| BRD4-BD2 | 16,000 |
| BRD2-BD2 | 7,100 |
| BRD3-BD2 | 75,000 |
Data sourced from MedChemExpress. The data highlights the significant selectivity of iBRD4-BD1 for BRD4-BD1 over other BET bromodomains.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | EC50 (µM) | Exposure Time (h) |
| MM.1S (Multiple Myeloma) | 2.3 | 72 |
Data sourced from MedChemExpress. This demonstrates the compound's cytotoxic effect in a cancer cell line known to be dependent on BRD4 activity.
Anticipated Impact on Oncogene Expression
Based on the established mechanism of BRD4-BD1, inhibition by this compound is expected to primarily impact the transcription of oncogenes regulated by super-enhancers. The most well-documented target of BRD4 inhibition is the MYC oncogene.
The BRD4-MYC Axis
BRD4 is known to bind to the super-enhancers that drive the expression of MYC. By displacing BRD4 from these regulatory regions, BET inhibitors lead to a rapid downregulation of MYC transcription. Given the high selectivity of iBRD4-BD1 for the chromatin-anchoring domain of BRD4, it is highly anticipated that treatment with this compound will lead to a significant reduction in MYC mRNA and protein levels in sensitive cancer cell lines.
While specific quantitative data for this compound is not available, studies with other selective BRD4-BD1 inhibitors have demonstrated potent downregulation of MYC and induction of apoptosis in various cancer models.
Signaling Pathway
The primary signaling pathway affected by this compound is the transcriptional regulation of BRD4-dependent genes. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound Action.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the impact of this compound on oncogene expression. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the EC50 of this compound.
-
Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.
Western Blot for MYC Protein Expression
-
Cell Treatment: Seed cells in a 6-well plate. Treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against MYC and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the MYC signal to the loading control.
RT-qPCR for MYC mRNA Expression
-
Cell Treatment: Treat cells with this compound as described for the Western blot.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method.
Experimental Workflow Diagram
Caption: General workflow for oncogene analysis.
Conclusion and Future Directions
This compound represents a highly selective chemical probe for investigating the specific role of BRD4's first bromodomain in cancer. Based on its high affinity for BRD4-BD1 and the established role of this domain in chromatin binding at super-enhancers, it is strongly hypothesized that this compound will effectively downregulate the expression of key oncogenes like MYC.
Future research should focus on generating specific data on the effects of this compound on a panel of oncogenes across various cancer cell lines. Transcriptomic studies, such as RNA-sequencing, would provide a comprehensive view of the genes regulated by BRD4-BD1. Furthermore, in vivo studies are necessary to evaluate the therapeutic potential of this selective inhibition strategy. The high selectivity of this compound makes it an invaluable tool for advancing our understanding of BET protein biology and for the development of more targeted and potentially less toxic epigenetic therapies.
Preclinical Profile of iBRD4-BD1 diTFA: A Selective BRD4-BD1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology and inflammatory diseases.[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[2][3] The two tandem bromodomains of BRD4, BD1 and BD2, appear to have distinct functions, with BD1 being primarily implicated in the maintenance of steady-state gene expression, including oncogenes like MYC.[3][4] Selective inhibition of BD1 is a promising therapeutic strategy to achieve efficacy while potentially mitigating toxicities associated with pan-BET inhibition.[3][4]
This technical guide provides a summary of the preliminary preclinical data on iBRD4-BD1 diTFA, a potent and selective inhibitor of the first bromodomain of BRD4 (BRD4-BD1). While in vivo data for this specific compound is not yet publicly available, this document consolidates the existing in vitro data and provides generalized protocols for potential in vivo evaluation based on studies with other BRD4 inhibitors.
In Vitro Profile of iBRD4-BD1
iBRD4-BD1 demonstrates high affinity and selectivity for BRD4-BD1, along with cellular activity.
Biochemical Activity
The inhibitory activity of iBRD4-BD1 was assessed against the bromodomains of various BET family members. The compound shows potent inhibition of BRD4-BD1 with an IC50 of 12 nM.[5]
| Target Bromodomain | IC50 (nM) | Selectivity vs. BRD4-BD1 |
| BRD4-BD1 | 12 | - |
| BRD2-BD1 | 280 | ~23-fold |
| BRD3-BD1 | 1,000 | ~83-fold |
| BRD4-BD2 | 16,000 | ~1333-fold |
| BRD2-BD2 | 7,100 | ~592-fold |
| BRD3-BD2 | 75,000 | ~6250-fold |
| Data sourced from MedChemExpress.[5] |
Cellular Activity
iBRD4-BD1 has been evaluated in cellular assays to determine its target engagement and cytotoxic effects.
| Assay Type | Cell Line | Endpoint | Result |
| Cytotoxicity | MM.1S (Multiple Myeloma) | EC50 | 2.3 µM |
| Target Engagement (CETSA) | MM.1S (Multiple Myeloma) | BRD4 Stabilization | Effective at concentrations >3 nM |
| Data sourced from MedChemExpress and ResearchGate.[5][6] |
Proposed In Vivo Evaluation Strategy
Based on the preclinical evaluation of other BRD4 inhibitors, a comprehensive in vivo assessment of this compound would involve studies to determine its pharmacokinetic profile, pharmacodynamic effects, and efficacy in relevant disease models.
Experimental Protocols
Objective: To determine the pharmacokinetic properties of this compound following a single administration.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Formulation: Prepare this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to a final concentration of 2.5 mg/mL.[5]
-
Dosing: Administer a single dose of 10 mg/kg via intravenous (IV) and oral (PO) routes to two separate groups of mice (n=3-4 per group).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Cell Line: Use a cancer cell line known to be sensitive to BRD4 inhibition, such as a multiple myeloma (e.g., MM.1S) or acute myeloid leukemia (e.g., MV4-11) cell line.
-
Tumor Implantation: Subcutaneously implant 5-10 million cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle and treatment groups (n=8-10 per group). Administer this compound daily via oral gavage at one or more dose levels (e.g., 25, 50 mg/kg).
-
Efficacy Assessment: Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the vehicle group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Pharmacodynamic (PD) Analysis: A satellite group of mice can be used for PD analysis. Collect tumor samples at various time points after the last dose to assess the modulation of target biomarkers (e.g., c-Myc) by Western blot or qPCR.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental designs are provided below.
BRD4 Signaling Pathway
The following diagram illustrates the role of BRD4 in gene transcription and the mechanism of action of iBRD4-BD1.
Caption: BRD4 binds to acetylated histones via its BD1 domain, leading to the transcription of oncogenes.
In Vivo Xenograft Study Workflow
The workflow for a typical in vivo efficacy study is depicted below.
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of iBRD4-BD1.
Pharmacokinetic Study Logical Flow
The logical flow for conducting a pharmacokinetic study is outlined in the following diagram.
Caption: Logical flow of a pharmacokinetic study to assess the properties of iBRD4-BD1.
Disclaimer: This document is intended for research professionals and is based on publicly available information as of the date of its creation. The in vivo protocols described herein are generalized and should be adapted and optimized for specific experimental conditions. No in vivo studies for this compound have been published in the peer-reviewed literature to date.
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Using iBRD4-BD1 diTFA in Cellular Thermal Shift Assays (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a ligand (such as a small molecule inhibitor) with its target protein within a cellular environment.[1][2] The principle is based on ligand-induced thermal stabilization of the target protein.[1] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[1][2] By heating cell lysates or intact cells to a specific temperature, denatured proteins aggregate and can be removed by centrifugation. The amount of soluble protein remaining is then quantified, typically by methods like Western blotting or AlphaScreen.[3][4] An increase in the soluble fraction of the target protein in the presence of the ligand compared to a control (e.g., DMSO) indicates target engagement.
iBRD4-BD1 diTFA is a potent and highly selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), with an IC50 value of 12 nM for BRD4-BD1.[5] Its high selectivity makes it an excellent tool for specifically probing the function and engagement of this particular bromodomain in cellular studies, distinguishing its effects from the pan-BET inhibition that targets both BD1 and BD2 domains across the BET family.[6][7] CETSA is an ideal method to confirm that this compound directly binds to and stabilizes BRD4 within intact cells, validating its on-target activity.[6][7][8]
CETSA can be performed in two primary formats:
-
Melt Curve (or Tagg Scan): Cells are treated with a fixed concentration of the compound or vehicle. The samples are then divided and heated across a range of temperatures. The temperature at which 50% of the protein denatures is the aggregation temperature (Tagg). A shift in Tagg (ΔTagg) in the presence of the compound indicates stabilization.[3][4]
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with a range of compound concentrations and then heated to a single, constant temperature.[3] This temperature is chosen to cause significant, but not complete, denaturation of the target protein in the absence of a stabilizing ligand. The resulting dose-response curve demonstrates the concentration-dependent stabilization of the target protein by the compound.[6][8] This format is particularly useful for determining the cellular potency of a compound.
Visualizing the CETSA Principle with iBRD4-BD1
The following diagram illustrates the core principle of how this compound binding to BRD4-BD1 leads to its thermal stabilization in a CETSA experiment.
Quantitative Data
The selectivity of this compound across the BET family bromodomains is critical for its use as a specific probe.
Table 1: Selectivity Profile of this compound
| Bromodomain | IC50 Value |
|---|---|
| BRD4-BD1 | 12 nM |
| BRD4-BD2 | 16 µM |
| BRD3-BD1 | 1.0 µM |
| BRD3-BD2 | 75 µM |
| BRD2-BD1 | 280 nM |
| BRD2-BD2 | 7.1 µM |
Data sourced from MedChemExpress.[5]
Table 2: Representative Data from an Isothermal Dose-Response (ITDRF) CETSA This table shows example results for BRD4 stabilization in MM.1S cells treated with iBRD4-BD1 for 1 hour and heated to a fixed temperature (e.g., 52°C). Studies have shown that iBRD4-BD1 stabilizes BRD4 at concentrations above 3 nM.[6][7][8]
| This compound Conc. | % Soluble BRD4 (Normalized) |
| 0 nM (Vehicle) | 100% |
| 1 nM | 105% |
| 3 nM | 120% |
| 10 nM | 155% |
| 30 nM | 180% |
| 100 nM | 195% |
| 300 nM | 200% |
| 1000 nM | 200% |
| Data are hypothetical and illustrative of a typical dose-dependent stabilization curve. |
Experimental Protocols
Protocol: Isothermal Dose-Response (ITDRF) CETSA for iBRD4-BD1 Target Engagement
This protocol details the steps to confirm the cellular target engagement of this compound with BRD4 using an ITDRF-CETSA format with Western blot detection.
1. Cell Culture and Treatment a. Culture human multiple myeloma cells (e.g., MM.1S) in appropriate media and conditions until they reach a suitable density (e.g., ~80% confluency). b. Prepare serial dilutions of this compound in DMSO and then dilute into cell culture media to achieve the final desired concentrations (e.g., 0 to 10 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.1%). c. Harvest cells, centrifuge, and resuspend in fresh media to a concentration of ~10-20 million cells/mL. d. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. e. Add the diluted this compound or vehicle (DMSO) to the cells. f. Incubate the cells for 1 hour at 37°C to allow for compound uptake and target binding.[8]
2. Heat Challenge a. Place the PCR tubes or plate in a thermocycler. b. Heat the samples to a predetermined optimal temperature for 3 minutes. This temperature (e.g., 52°C) should be optimized to denature a significant portion of BRD4 in vehicle-treated cells. A non-heated control (37°C) should be included. c. After heating, immediately cool the samples to room temperature.[3]
3. Cell Lysis and Protein Extraction a. Transfer the cell suspensions to microcentrifuge tubes. b. Lyse the cells to release intracellular proteins. This can be achieved by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C) or by adding a lysis buffer with protease and phosphatase inhibitors. c. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated, denatured proteins.[2]
4. Protein Quantification and Analysis (Western Blot) a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each supernatant sample using a standard protein assay (e.g., BCA assay). c. Normalize the protein concentrations for all samples. d. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. e. Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane and probe with a primary antibody specific for BRD4. g. Also, probe for a loading control protein that does not change its thermal stability under the experimental conditions (e.g., β-actin or GAPDH).[9] h. Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescence imager.
5. Data Analysis a. Quantify the band intensities for BRD4 and the loading control for each sample using densitometry software. b. Normalize the BRD4 signal to the loading control signal. c. For each compound concentration, express the normalized BRD4 signal as a percentage of the vehicle-treated control. d. Plot the percentage of soluble BRD4 against the log of the this compound concentration to generate a dose-response curve. e. Fit the curve using a suitable model (e.g., sigmoidal dose-response) to determine the EC50 for thermal stabilization.
CETSA Experimental Workflow Diagram
The following diagram outlines the key steps in the ITDRF-CETSA protocol.
References
- 1. CETSA [cetsa.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of iBRD4-BD1 diTFA for IC50 Studies
Application Note and Protocols for Researchers
Introduction
This document provides detailed application notes and protocols for determining the optimal concentration range of iBRD4-BD1 diTFA, a selective inhibitor of the first bromodomain of BRD4 (BRD4-BD1), for the purpose of generating robust IC50 curves. The protocols outlined herein are designed for researchers, scientists, and drug development professionals working on the characterization of bromodomain inhibitors. This compound has a reported IC50 value of 12 nM for BRD4-BD1, demonstrating high affinity and selectivity.[1] Accurate determination of the IC50 is crucial for understanding the potency of an inhibitor and for comparing its activity with other compounds. Two common and robust methods for determining the IC50 of bromodomain inhibitors are the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) and Fluorescence Polarization (FP) assays. This guide will provide detailed protocols for both methodologies.
Understanding the Assays
AlphaLISA® Assay
The AlphaLISA® assay is a bead-based, no-wash immunoassay that measures the interaction between two molecules. In the context of BRD4-BD1, the assay typically involves a biotinylated histone peptide (substrate) bound to streptavidin-coated Donor beads and a GST-tagged BRD4-BD1 protein bound to anti-GST-coated Acceptor beads. When the protein and substrate interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 615 nm. A competitive inhibitor like this compound will disrupt the interaction between BRD4-BD1 and the histone peptide, leading to a decrease in the AlphaLISA® signal.
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a fluorescence-based technique that measures the binding of a small, fluorescently labeled molecule (probe or tracer) to a larger molecule (protein). The principle is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, the tumbling rate of the fluorescent molecule is significantly reduced, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent probe from the protein, causing a decrease in the fluorescence polarization signal.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | BRD4-BD1 | [1] |
| IC50 (BRD4-BD1) | 12 nM | [1] |
| IC50 (BRD4-BD2) | 16 µM | [1] |
| IC50 (BRD3-BD1) | 1.0 µM | [1] |
| IC50 (BRD3-BD2) | 75 µM | [1] |
| IC50 (BRD2-BD1) | 280 nM | [1] |
| IC50 (BRD2-BD2) | 7.1 µM | [1] |
| Cytotoxicity (EC50 in MM.1S cells) | 2.3 µM | [1] |
Table 2: Recommended Starting Concentrations for IC50 Determination
| Reagent | AlphaLISA® Assay | Fluorescence Polarization Assay |
| This compound (Serial Dilution) | 100 µM - 0.01 nM | 100 µM - 0.01 nM |
| GST-BRD4-BD1 Protein | 10 - 50 nM | 10 - 50 nM |
| Biotinylated Histone H4 Peptide | 10 - 50 nM | - |
| Fluorescent Probe | - | 1 - 10 nM |
| AlphaLISA® Acceptor Beads | 20 µg/mL | - |
| AlphaLISA® Donor Beads | 20 µg/mL | - |
Experimental Protocols
Protocol 1: IC50 Determination using AlphaLISA® Assay
This protocol is adapted from established methods for measuring bromodomain-inhibitor interactions.[2][3][4]
Materials:
-
This compound
-
GST-tagged BRD4-BD1 protein
-
Biotinylated Histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
AlphaLISA® GST Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA® Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white OptiPlate™
-
Plate reader capable of AlphaLISA® detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a concentration range from 100 µM to 0.01 nM. It is recommended to perform an 11-point, 1:3 serial dilution.
-
-
Reagent Preparation:
-
Dilute GST-BRD4-BD1 protein and biotinylated histone H4 peptide to their optimal working concentrations (e.g., 20-100 nM) in assay buffer. The optimal concentrations should be determined empirically by performing a cross-titration of the protein and peptide.
-
Prepare a 2X mixture of the GST-BRD4-BD1 protein and biotinylated histone H4 peptide in assay buffer.
-
Prepare a 2X mixture of AlphaLISA® GST Acceptor beads and Streptavidin-coated Donor beads in assay buffer (e.g., 40 µg/mL each). Protect from light.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted this compound or vehicle (assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X protein/peptide mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA®-capable plate reader.
-
-
Data Analysis:
-
The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the AlphaLISA® signal.
-
Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Caption: Workflow for IC50 determination using the AlphaLISA® assay.
Protocol 2: IC50 Determination using Fluorescence Polarization (FP) Assay
This protocol is based on established methods for FP-based inhibitor screening.[5][6][7][8]
Materials:
-
This compound
-
BRD4-BD1 protein
-
Fluorescently labeled probe (e.g., a fluorescently tagged JQ1 analog)
-
FP Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well black, low-volume, non-binding surface plate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a concentration range from 100 µM to 0.01 nM.
-
-
Reagent Preparation:
-
Dilute the BRD4-BD1 protein to its optimal working concentration (e.g., 20-100 nM) in assay buffer. The optimal concentration should be determined by titrating the protein against a fixed concentration of the fluorescent probe to achieve a significant polarization window (typically >100 mP).
-
Dilute the fluorescent probe to its optimal working concentration (e.g., 1-10 nM) in assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the serially diluted this compound or vehicle (assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the BRD4-BD1 protein solution to each well.
-
Add 10 µL of the fluorescent probe solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
The IC50 value is the concentration of the inhibitor that causes a 50% decrease in the fluorescence polarization signal.
-
Plot the fluorescence polarization signal (in mP) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Caption: Principle of the Fluorescence Polarization competition assay.
Signaling Pathway and Experimental Logic
Caption: Simplified signaling pathway of BRD4 and its inhibition.
Conclusion
The provided protocols for AlphaLISA® and Fluorescence Polarization assays offer robust and reliable methods for determining the IC50 of this compound. The choice between the two assays may depend on the availability of specific reagents and instrumentation. For accurate and reproducible results, it is essential to carefully optimize the concentrations of all reagents and to perform the experiments with appropriate controls. The data generated from these studies will be critical for the further development and characterization of this compound as a potent and selective BRD4-BD1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for iBRD4-BD1 diTFA in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
iBRD4-BD1 diTFA is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1] BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, playing a crucial role in regulating the expression of genes involved in cell cycle progression, proliferation, and cancer. The two tandem bromodomains of BRD4, BD1 and BD2, are thought to have distinct functions. The ability to selectively inhibit BD1 with compounds like this compound provides a powerful tool to dissect the specific roles of this domain in gene regulation and disease.
Chromatin Immunoprecipitation (ChIP) is a widely used technique to investigate the interaction of proteins with specific DNA regions in the cell. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it can reveal the genome-wide occupancy of a protein of interest. The application of this compound in ChIP assays allows researchers to specifically probe the consequences of inhibiting BRD4-BD1's interaction with chromatin. This can help to identify genes and pathways that are regulated by the BD1 domain of BRD4, providing valuable insights for basic research and drug development.
These application notes provide a detailed protocol for utilizing this compound in ChIP assays to study its effect on BRD4 chromatin binding.
Data Presentation
The following table summarizes representative quantitative data from a ChIP-qPCR experiment demonstrating the displacement of BRD4 from a target gene promoter upon treatment with a BET inhibitor. While this data was generated using the pan-BET inhibitor JQ1, it illustrates the expected outcome when using a selective inhibitor like this compound to displace BRD4 from its binding sites.
| Target Gene | Genomic Region | Treatment | Fold Enrichment over IgG (Mean ± SD) | Percent Reduction in BRD4 Occupancy |
| MYC | Promoter (-250 bp) | DMSO (Vehicle) | 15.2 ± 1.8 | - |
| MYC | Promoter (-250 bp) | JQ1 (500 nM, 4h) | 4.1 ± 0.7 | 73% |
| Negative Control Gene | Promoter | DMSO (Vehicle) | 1.2 ± 0.3 | - |
| Negative Control Gene | Promoter | JQ1 (500 nM, 4h) | 1.1 ± 0.2 | Not significant |
Data is hypothetical and compiled for illustrative purposes based on findings from published studies on BET inhibitors.
Experimental Protocols
Protocol 1: Cell Treatment with this compound for ChIP Assay
This protocol describes the treatment of cultured cells with this compound prior to performing a ChIP assay. The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal. Based on the known properties of this compound (IC50 = 12 nM for BRD4-BD1; EC50 = 2.3 µM for cytotoxicity in MM.1S cells), a starting concentration range of 100 nM to 1 µM is recommended.[1]
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
Cell Treatment:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM, 500 nM, 1 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the inhibitor-treated samples.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment period. A time course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal duration for observing the desired effect on BRD4 chromatin binding.
-
Proceed to Chromatin Cross-linking and ChIP: After the treatment period, proceed immediately to the chromatin cross-linking step as described in the ChIP protocol below.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general workflow for a ChIP assay following treatment with this compound.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
PBS (ice-cold)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-BRD4 antibody (ChIP-grade)
-
Normal IgG (as a negative control)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl alcohol
-
Ethanol
-
TE buffer
Procedure:
-
Chromatin Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin by sonication to an average fragment size of 200-800 bp. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP dilution buffer. Save a small aliquot as "input" control.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-BRD4 antibody or normal IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and then Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in TE buffer or water.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-seq.
-
Visualizations
Caption: Experimental workflow for a ChIP-seq assay using this compound.
References
using iBRD4-BD1 diTFA for proteolysis-targeting chimera (PROTAC) development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing iBRD4-BD1 diTFA for the development of Proteolysis-Targeting Chimeras (PROTACs) that selectively target the first bromodomain (BD1) of the BRD4 protein. This document includes detailed protocols for key experiments, quantitative data for this compound, and visualizations of relevant biological pathways and experimental workflows.
Introduction to BRD4 and PROTAC Technology
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It plays a crucial role in regulating gene expression by binding to acetylated lysines on histone tails, which influences chromatin structure and transcriptional activity.[1] Aberrant BRD4 activity is implicated in various diseases, particularly cancer, making it a compelling therapeutic target.[1][2]
PROTACs are innovative heterobifunctional molecules that offer a novel therapeutic strategy for targeting proteins like BRD4.[1][3] A PROTAC consists of two key components: a ligand that binds to the target protein (in this case, a BRD4 inhibitor) and another ligand that recruits an E3 ubiquitin ligase. These are connected by a chemical linker.[4][5] This dual binding brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target protein.[1] The ubiquitinated protein is then recognized and degraded by the cell's proteasome, effectively eliminating the protein from the cell.[1][4] This targeted protein degradation offers potential advantages over traditional inhibition, including the potential to overcome resistance mechanisms.[1]
This compound is a selective inhibitor of the first bromodomain of BRD4 (BRD4-BD1).[6][7] Its high selectivity makes it an excellent starting point for developing PROTACs that specifically target BRD4 for degradation, potentially minimizing off-target effects associated with pan-BET inhibitors.[8]
This compound: Properties and Quantitative Data
This compound serves as the "warhead" of the PROTAC, specifically binding to BRD4-BD1. Below is a summary of its key properties and binding affinities.
| Property | Value | Reference(s) |
| Target | BRD4 Bromodomain 1 (BRD4-BD1) | [6][7] |
| IC50 (BRD4-BD1) | 12 nM | [6][7] |
| IC50 (BRD4-BD2) | 16 µM | [6][7] |
| IC50 (BRD2-BD1) | 280 nM | [6][7] |
| IC50 (BRD2-BD2) | 7.1 µM | [6][7] |
| IC50 (BRD3-BD1) | 1.0 µM | [6][7] |
| IC50 (BRD3-BD2) | 75 µM | [6][7] |
| Cellular Cytotoxicity (EC50 in MM.1S cells, 72h) | 2.3 µM | [6][7] |
PROTAC Development Workflow using this compound
The development of a BRD4-targeting PROTAC using iBRD4-BD1 involves a structured workflow, from initial design to cellular characterization.
BRD4 Signaling Pathways
BRD4 is a key regulator of transcription and is involved in multiple signaling pathways critical for cell growth and survival. A PROTAC that degrades BRD4 can therefore impact these pathways.
PROTAC Mechanism of Action
The core mechanism of a BRD4-targeting PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of BRD4.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize your iBRD4-BD1-based PROTAC.
Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of your PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding the PROTAC.[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.[10][11]
-
-
Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize BRD4 band intensity to the loading control (GAPDH or α-Tubulin).
-
Calculate the percentage of BRD4 degradation relative to the DMSO control.
-
Plot dose-response curves to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to BRD4 inside the cell, leading to its thermal stabilization.
Materials:
-
Cell line of interest
-
PROTAC stock solution
-
PBS with protease inhibitors
-
Liquid nitrogen and dry ice
-
PCR tubes
-
Thermocycler
-
Western blot materials (as above)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
Heat Treatment:
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Include an unheated control sample.
-
-
Sample Processing and Analysis:
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (containing soluble protein).
-
Analyze the amount of soluble BRD4 at each temperature by Western blot.
-
-
Interpretation:
-
Binding of the PROTAC to BRD4 is expected to increase its thermal stability.
-
Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates target engagement.[8]
-
Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays can be used to determine the binary binding affinity of the PROTAC to BRD4 and the E3 ligase, as well as to study the formation of the ternary complex.
Materials:
-
Recombinant BRD4-BD1 protein
-
Recombinant E3 ligase complex (e.g., VHL-ElonginC-ElonginB or CRBN-DDB1)
-
Fluorescently labeled tracer ligand for BRD4-BD1
-
PROTAC compound
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Binary Binding Assay (PROTAC to BRD4-BD1):
-
Prepare a solution of BRD4-BD1 protein and the fluorescent tracer at fixed concentrations.
-
Serially dilute the PROTAC compound.
-
Add the PROTAC dilutions to the protein-tracer mixture in a microplate.
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the PROTAC.
-
Calculate the Ki or IC50 value from the competition curve.
-
-
Ternary Complex Formation Assay:
-
This is a more complex setup where the formation of the BRD4-PROTAC-E3 ligase complex is monitored.
-
One approach is to use a fluorescently labeled BRD4-BD1 and measure the increase in polarization upon the addition of the PROTAC and the E3 ligase, indicating the formation of a larger complex.
-
Alternatively, monitor the binding of a fluorescent E3 ligase ligand in the presence of the PROTAC and BRD4.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine binding affinities (Kd) or inhibitory concentrations (IC50).[12]
-
Cell Viability Assay
This assay determines the cytotoxic effect of the BRD4-degrading PROTAC on cancer cells.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours). Include a DMSO vehicle control.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration.
-
Calculate the EC50 value, which is the concentration of the PROTAC that causes a 50% reduction in cell viability.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup, cell lines, and reagents. Always follow appropriate laboratory safety procedures.
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for iBRD4-BD1 Inhibitor Administration in Mouse Models
Disclaimer: Specific information for a compound designated "iBRD4-BD1 diTFA" was not publicly available at the time of this writing. The following application notes and protocols are a synthesis of information from published studies on various BRD4 and BET (Bromodomain and Extra-Terminal domain) inhibitors, with a focus on those selective for the first bromodomain (BD1), administered to mouse models. These guidelines are intended to serve as a reference for researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription. Its involvement in the expression of oncogenes like c-Myc has made it a significant target for cancer therapy. BRD4 contains two tandem N-terminal bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones. Inhibitors that selectively target the first bromodomain (BD1) are of particular interest for their potential to achieve therapeutic effects with potentially different safety profiles compared to pan-BET inhibitors. This document provides detailed protocols and data for the in vivo administration of BRD4-BD1 and general BET inhibitors in mouse models, based on established research.
Quantitative Data Summary
The following tables summarize dosages and administration routes for various BET inhibitors used in mouse xenograft and other models as reported in the literature.
Table 1: In Vivo Dosage and Administration of BET Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Study Focus | Reference |
| (+)-JQ1 | Nude mice bearing NMC 797 xenografts | 50 mg/kg, daily | Intraperitoneal (IP) injection | Antitumor Activity | [1] |
| (+)-JQ1 | High Fat Diet (HFD) Mice | 50 mg/kg, daily | Intraperitoneal (IP) injection | Adipogenesis | [2] |
| (+)-JQ1 | Eμ-Myc lymphoma model in C57BL/6 mice | 50 mg/kg, daily (5 days/week) | Intraperitoneal (IP) injection | Immuno-oncology | [3] |
| A10 | Nude mice with Ty82 xenografts | 100 mg/kg, daily | Oral | Antitumor Activity | [4] |
| NHWD-870 | Various solid tumor and hematological malignancy models | Not specified | Not specified | Antitumor Activity & TAMs | [5] |
| ZL0590 (52) | Murine model of acute airway inflammation | Not specified | Intraperitoneal (IP) injection | Anti-inflammatory Activity | [6][7] |
| Compound 17 | Pancreatic cancer xenograft models | Not specified | Not specified | Antitumor Efficacy | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of a BET Inhibitor for Intraperitoneal Injection
This protocol is based on the widely used BET inhibitor, (+)-JQ1, and can be adapted for other inhibitors with similar solubility characteristics.
Materials:
-
BET inhibitor (e.g., (+)-JQ1)
-
(2-hydroxypropyl)-β-cyclodextrin (HPβCD)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
70% ethanol wipes
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10% (w/v) solution of HPβCD in sterile water. This will serve as the vehicle.
-
Dissolve the BET inhibitor in the 10% HPβCD vehicle to create a stock solution. For (+)-JQ1, a common stock concentration is 5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
The stock solution can be aliquoted and stored at -20°C, protected from light.
-
-
Preparation of Dosing Solution:
-
On the day of injection, thaw a frozen aliquot of the stock solution.
-
Dilute the stock solution with the 10% HPβCD vehicle to achieve the final desired concentration for injection. The final concentration will depend on the desired dosage (e.g., 50 mg/kg) and the injection volume per mouse (typically 10 µL/g body weight).
-
-
Calculation of Injection Volume:
-
Weigh each mouse accurately on the day of treatment.
-
Calculate the required injection volume using the following formula:
-
Injection Volume (µL) = (Desired Dose (mg/kg) / Concentration of Dosing Solution (mg/mL)) * Mouse Body Weight (g)
-
-
-
Intraperitoneal Injection Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site (lower right or left quadrant of the abdomen) with a 70% ethanol wipe.
-
Slightly tilt the mouse's head downwards to move the abdominal organs cranially.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 2: Tumor Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the antitumor efficacy of a BRD4-BD1 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Calipers
-
Dosing solution of the BRD4-BD1 inhibitor and vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or culture medium, possibly mixed with Matrigel to promote tumor formation.
-
Inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Randomize mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Administer the BRD4-BD1 inhibitor or vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily intraperitoneal injections).
-
-
Monitoring:
-
Monitor the mice regularly (e.g., daily or every other day) for signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume at regular intervals (e.g., every 2-3 days).
-
Record body weights at the same frequency as tumor measurements.
-
-
Endpoint and Data Analysis:
-
The study may be concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the endpoint, mice are euthanized, and tumors may be excised, weighed, and processed for further analysis (e.g., histology, Western blotting, or RNA sequencing).
-
Analyze the data by comparing tumor growth inhibition between the treated and control groups.
-
Visualizations
Signaling Pathway
BRD4 plays a crucial role in transcriptional activation by recruiting the positive transcription elongation factor complex (p-TEFb) to chromatin, which in turn promotes the transcription of target genes, including oncogenes like MYC. Inhibition of the BRD4-BD1 domain disrupts this interaction, leading to the downregulation of MYC and other target genes, ultimately resulting in decreased cell proliferation and tumor growth.
Caption: BRD4-BD1 inhibition disrupts MYC-driven transcription.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a BRD4-BD1 inhibitor in a mouse xenograft model.
Caption: Workflow for a xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. BET bromodomain inhibition suppresses adipogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing iBRD4-BD1 diTFA Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a prominent target in therapeutic areas such as oncology and inflammation.[1][2] BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[3][4] The first bromodomain, BRD4-BD1, is a critical mediator of these interactions, and its inhibition is a primary strategy for disrupting BRD4 function.
This document provides detailed application notes and protocols for assessing the stability of inhibitor-bound BRD4-BD1 (iBRD4-BD1) in solution, with a specific consideration for samples that may be in a di-trifluoroacetate (diTFA) salt form. Trifluoroacetic acid (TFA) is commonly used in the purification of proteins and synthetic ligands, and its presence as a counter-ion can influence protein stability and experimental outcomes.[5][6] Therefore, proper handling and characterization of such samples are crucial for obtaining reliable and reproducible data.
The following sections detail protocols for sample preparation, including TFA removal, and three widely used biophysical techniques for stability assessment: Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Quantitative Stability of BRD4-BD1
The stability of BRD4-BD1 can be quantified by various parameters, including the melting temperature (Tm), the change in melting temperature upon ligand binding (ΔTm), the dissociation constant (Kd), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS). The following table summarizes representative stability data for BRD4-BD1 under different conditions, providing a baseline for experimental design and data interpretation.
| Condition | Technique | Parameter | Value | Reference |
| BRD4-BD1 (unlabeled) | DSF | Tm | 52 °C | [7] |
| BRD4-BD1 (5FW-labeled) | DSF | Tm | 50 °C | [7] |
| BRD4-BD1 + JQ1 | DSF | ΔTm | +10 °C | [8] |
| BRD4-BD1 + Compound 3u (selective inhibitor) | ITC | Kd | 0.56 µM | [1] |
| BRD4-BD1 + Resveratrol | ITC | Kd | 6.6 µM | [9] |
| BRD4-BD1 (wild-type) + H4K5acK8acK12acK16ac | TR-FRET | Kd | 2.4 µM | [8] |
| BRD4-BD1 (Y97F mutant) + H4 tetra-acetylated peptide | TR-FRET | Kd | >50 µM | [8] |
| BRD4-BD1 (N140A mutant) + H4 tetra-acetylated peptide | TR-FRET | Kd | Not quantifiable | [8] |
Experimental Protocols
Sample Preparation: Handling of iBRD4-BD1 diTFA
The presence of TFA can affect protein stability and may interfere with certain assays. Therefore, it is often desirable to exchange the TFA counter-ion with a more biologically compatible one, such as chloride or acetate.
Protocol: TFA Removal by Lyophilization with HCl [5][6]
-
Dissolution: Dissolve the lyophilized this compound powder in distilled water to a concentration of 1 mg/mL. For proteins with solubility issues, a phosphate buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) can be used.
-
Acidification: Add 100 mM HCl to the protein solution to a final concentration of 2-10 mM. A concentration below 2 mM may lead to incomplete TFA exchange, while a concentration above 10 mM could potentially modify the protein.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.
-
Repetition: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the protein in the desired buffer for your stability assay.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding as a function of temperature.[10][11][12]
Protocol: DSF for iBRD4-BD1 Stability [7]
-
Reagents and Materials:
-
Purified iBRD4-BD1 (TFA-exchanged) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).
-
SYPRO Orange dye (5000x stock in DMSO).
-
384-well PCR plates.
-
Real-time PCR instrument capable of thermal ramping.
-
-
Experimental Setup:
-
Prepare a master mix containing the protein and SYPRO Orange dye. For a final reaction volume of 20 µL, use a final protein concentration of 4 µM and a final SYPRO Orange concentration of 5x (a 1:1000 dilution of the 5000x stock).
-
Aliquot the master mix into the wells of the 384-well plate.
-
If testing the effect of additional ligands, add them to the respective wells. Include a DMSO control.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set the temperature ramp from 25 °C to 95 °C with a heating rate of 0.1 °C per 10-second interval.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The melting temperature (Tm) is the inflection point of the sigmoidal unfolding curve.
-
Calculate the Tm by fitting the data to the Boltzmann equation using appropriate software.
-
The change in melting temperature (ΔTm) in the presence of a ligand compared to the apo protein is a measure of the ligand's stabilizing effect.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14]
Protocol: ITC for iBRD4-BD1 Stability and Binding [9][15]
-
Reagents and Materials:
-
Purified iBRD4-BD1 (TFA-exchanged and extensively dialyzed against the ITC buffer).
-
Inhibitor/ligand of interest, dissolved in the same ITC buffer.
-
ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). All solutions must be thoroughly degassed.
-
Isothermal titration calorimeter.
-
-
Experimental Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the iBRD4-BD1 solution (typically 10-50 µM) into the sample cell.
-
Load the inhibitor solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Data Acquisition:
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient spacing between injections for the signal to return to baseline (e.g., 150 seconds).
-
Stir the sample cell at a constant speed (e.g., 750 rpm).
-
Perform a control titration of the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the peaks of the titration curve to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information about protein structure and dynamics, and can be used to assess protein stability and folding.[16][17]
Protocol: 1D ¹H NMR for iBRD4-BD1 Stability
-
Reagents and Materials:
-
Purified, isotopically labeled (e.g., ¹⁵N) or unlabeled iBRD4-BD1 (TFA-exchanged) in an NMR-compatible buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT in 90% H₂O/10% D₂O).
-
NMR spectrometer.
-
NMR tubes.
-
-
Experimental Setup:
-
Prepare the protein sample to a concentration of 50-100 µM.
-
Transfer the sample to an NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Typical acquisition parameters include a sufficient number of scans for a good signal-to-noise ratio (e.g., 128 scans) and a recycle delay of 1-2 seconds.
-
-
Data Analysis:
-
A well-folded protein will exhibit sharp, well-dispersed peaks in the 1D ¹H spectrum, particularly in the amide (8-10 ppm) and upfield methyl (~0 ppm) regions.
-
A partially folded or unstable protein will show broader peaks and reduced chemical shift dispersion.
-
To assess thermal stability, acquire a series of 1D ¹H spectra at increasing temperatures. The disappearance of dispersed peaks and the appearance of broad, unresolved signals indicate protein unfolding.
-
For more detailed analysis, 2D ¹H-¹⁵N HSQC spectra can be acquired on ¹⁵N-labeled protein. Changes in peak positions and intensities upon addition of a ligand or changes in temperature can provide residue-specific information on binding and stability.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: BRD4's role in the NF-κB signaling pathway.
References
- 1. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 17. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Validating Cellular Target Engagement of iBRD4-BD1 diTFA
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantifying Protein Abundance at Endogenous Levels [promega.com]
- 7. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Degradation [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. wechat.promega.com.cn [wechat.promega.com.cn]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 12. eubopen.org [eubopen.org]
Troubleshooting & Optimization
troubleshooting iBRD4-BD1 diTFA insolubility issues in aqueous buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues with iBRD4-BD1 diTFA in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound is not dissolving in my aqueous buffer. What should I do first?
A: Start by following the standard reconstitution protocol. Many apparent solubility issues can be resolved by ensuring the correct procedure is followed. Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.[1] Allow the vial and your buffer to equilibrate to room temperature before adding the buffer.[2] Add the required amount of buffer to achieve your desired concentration and allow the vial to sit at room temperature for 15-30 minutes with gentle agitation, such as swirling or rocking.[2] Avoid vigorous shaking or vortexing, as this can cause foaming and protein denaturation.[2] If particulates remain, you can continue gentle mixing for a few hours at room temperature or overnight at 4°C.[1]
Q2: How does the diTFA (trifluoroacetic acid) salt form affect the solubility of iBRD4-BD1?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides and proteins.[3][4] When supplied as a diTFA salt, the TFA molecules act as counterions to positively charged residues on the protein.[4] While TFA is an excellent solvent during purification, these residual counterions can be problematic in aqueous buffers.[3][5] They can alter the protein's local environment, potentially affecting its secondary structure, and in some cases, may contribute to aggregation or reduced solubility, especially in certain buffer conditions.[4][6]
Q3: I'm still seeing precipitation. What specific buffer components can I modify or add to improve solubility?
A: If standard reconstitution fails, you can systematically optimize your buffer. Key components to consider are:
-
Salts: Adjusting the ionic strength with salts like NaCl or KCl can enhance solubility by shielding electrostatic interactions that may lead to aggregation.[][8][9]
-
Amino Acids: Adding a mixture of L-arginine and L-glutamate (typically around 50 mM each) can significantly increase protein solubility by binding to charged and hydrophobic regions, thereby preventing aggregation.[10][11][12]
-
Osmolytes: Reagents like glycerol (5-20%), sucrose, or Trimethylamine N-oxide (TMAO) act as protein stabilizers, favoring the native protein state and preventing aggregation.[8][10]
-
Reducing Agents: If your protein has cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[10]
-
Non-denaturing Detergents: For proteins with hydrophobic patches, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic or zwitterionic detergent like Tween-20 or CHAPS can improve solubility.[10]
Q4: Could the pH of my buffer be the cause of the insolubility?
A: Yes, the pH of your buffer is a critical factor.[9] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[10] To improve solubility, it is recommended to use a buffer with a pH that is at least one unit above or below the protein's pI.[] This ensures the protein carries a net positive or negative charge, promoting repulsion between molecules and preventing aggregation.
Q5: What is the most effective way to prepare a highly concentrated stock solution of this compound?
A: For high-concentration stock solutions, it is often best to first use a small amount of an organic solvent like DMSO.[13][14] Prepare a concentrated stock (e.g., 10-25 mg/mL) in 100% DMSO, ensuring it fully dissolves. Then, this stock can be diluted into your final aqueous buffer for your experiment. This two-step process often circumvents the solubility issues encountered when trying to dissolve the lyophilized powder directly into an aqueous buffer at high concentrations. When diluting, add the DMSO stock to the aqueous buffer slowly while mixing.
Q6: My application is sensitive to TFA. Is it possible to remove the TFA counterions?
A: Yes, it is possible to exchange the TFA counterions for others, such as acetate or hydrochloride (HCl).[3] This typically involves techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the replacement acid, such as HCl.[3][4] This is a complex procedure that can lead to sample loss, so it should only be performed if your experimental system is confirmed to be sensitive to TFA.[3]
Troubleshooting Guides & Experimental Protocols
Experimental Protocol 1: Standard Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting your lyophilized protein.
-
Preparation: Allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to room temperature.[2]
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 3000-3500 rpm for 5 minutes) to ensure all the lyophilized powder is collected at the bottom of the vial.[1]
-
Buffer Addition: Carefully open the vial and, using a calibrated pipette, slowly add the specified volume of your chosen aqueous buffer to achieve the desired final concentration.
-
Dissolution: Gently swirl the vial or place it on a rocker at room temperature for 15-30 minutes. Do not vortex or shake vigorously.
-
Inspection: Visually inspect the solution for any remaining particulates.
-
Extended Dissolution (If Necessary): If the protein is not fully dissolved, continue gentle mixing at 4°C overnight on a rocker platform.[1][2]
-
Storage: Once fully dissolved, aliquot the protein solution into single-use volumes in low-protein-binding tubes. For short-term storage, keep at 4°C. For long-term storage, store at -80°C.[10][14] Avoid repeated freeze-thaw cycles.[2]
Data Presentation
Table 1: Recommended Buffer Additives for Enhancing this compound Solubility
| Additive | Typical Concentration Range | Mechanism of Action | Citation(s) |
| Ionic Strength | |||
| Sodium Chloride (NaCl) | 50 - 250 mM | Shields electrostatic interactions, preventing aggregation ("salting in"). | [][8] |
| Stabilizing Osmolytes | |||
| Glycerol | 5 - 20% (v/v) | Stabilizes native protein conformation, increases solvent viscosity. | [8][10] |
| Solubility Enhancers | |||
| L-Arginine + L-Glutamate | 50 mM each | Suppresses protein aggregation by binding to charged/hydrophobic surfaces. | [10][11] |
| Reducing Agents | |||
| Dithiothreitol (DTT) | 1 - 5 mM | Prevents oxidation and formation of intermolecular disulfide bonds. | [10] |
| Detergents | |||
| Tween-20 | 0.01 - 0.1% (v/v) | Solubilizes hydrophobic regions without denaturing the protein. | [10] |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound insolubility.
Caption: A step-by-step workflow for addressing this compound solubility issues.
Key Factors Influencing Protein Solubility
This diagram shows the interplay of various factors that determine whether the protein remains soluble or aggregates.
References
- 1. cusabio.com [cusabio.com]
- 2. youtube.com [youtube.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. [PDF] A simple method for improving protein solubility and long-term stability. | Semantic Scholar [semanticscholar.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming the Hook Effect with iBRD4-BD1-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hook effect in experiments involving iBRD4-BD1-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[2] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.
Q2: What is the underlying mechanism of the hook effect with iBRD4-BD1-based PROTACs?
A2: The hook effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein (BRD4), the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either BRD4 (forming a BRD4-PROTAC complex) or the E3 ligase (forming an E3 Ligase-PROTAC complex). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2]
Q3: What are the experimental consequences of the hook effect?
Q4: How does cooperativity influence the hook effect?
A4: Cooperativity refers to the influence that the binding of one component (e.g., BRD4) to the PROTAC has on the binding of the second component (e.g., the E3 ligase). Positive cooperativity, where the formation of the binary complex enhances the binding of the third component, can help stabilize the ternary complex. This stabilization can dampen the hook effect by favoring the formation of the productive ternary complex over the non-productive binary complexes.
Troubleshooting Guide
Problem 1: My dose-response curve for BRD4 degradation shows a bell shape, with decreasing degradation at higher PROTAC concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Problem 2: I am not observing any BRD4 degradation at the concentrations tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the entire concentration range tested being within the hook effect region.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to BRD4-BD1 and the recruited E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both BRD4 and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Problem 3: The hook effect is observed at unexpectedly low concentrations.
-
Likely Cause: This may indicate poor cell permeability of your PROTAC, leading to a higher intracellular concentration than anticipated.
-
Troubleshooting Steps:
-
Evaluate Cell Permeability: Assess the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Quantitative Data Summary
The following tables summarize key quantitative data for select iBRD4-BD1-based PROTACs to facilitate comparison.
Table 1: Degradation Potency of iBRD4-BD1 PROTACs
| PROTAC | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pan-BET | CRBN | HEK293 | ~30 | >90 | [3] |
| dBET6 | Pan-BET | CRBN | HeLa | ~30 | >90 | [4] |
| MZ1 | Pan-BET | VHL | HeLa | ~100 | ~80 | [5] |
| ARV-771 | Pan-BET | VHL | HeLa | ~4 | >90 | [6] |
| dBRD4-BD1 | BRD4-BD1 selective | CRBN | HEK293 | 280 | 77 |
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC | Ternary Complex Components | Assay | Binding Affinity (Kd, nM) | Cooperativity (α) | Reference |
| MZ1 | VHL-MZ1-BRD4-BD2 | ITC | 4.4 ± 1.0 (ternary) | >1 (Positive) | [7] |
| macro-PROTAC-1 | VHL-macro-PROTAC-1-BRD4-BD2 | ITC | 2 ± 1 (ternary) | >1 (Positive) | [7] |
| dBET6 | CRBN-dBET6-BRD4-BD1 | TR-FRET | - | 0.6 (Negative) | [7] |
| dBET23 | CRBN-dBET23-BRD4-BD1 | TR-FRET | - | <0.4 (Negative) | |
| dBET57 | CRBN-dBET57-BRD4-BD1 | TR-FRET | - | <0.4 (Negative) |
Experimental Protocols
1. Western Blotting for BRD4 Degradation
-
Objective: To quantify the degradation of BRD4 protein following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, load onto an SDS-PAGE gel, and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize BRD4 levels to a loading control (e.g., GAPDH or β-actin).
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To qualitatively assess the formation of the BRD4-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of PROTAC or vehicle. To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132). Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (BRD4) or a tag on the protein overnight at 4°C. Add Protein A/G magnetic beads or agarose resin to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against BRD4 and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Objective: To quantitatively measure the formation of the ternary complex in a biochemical setting.
-
Methodology:
-
Reagents: Use purified, tagged proteins (e.g., His-tagged BRD4-BD1 and GST-tagged E3 ligase) and corresponding TR-FRET-compatible antibodies (e.g., anti-His-Europium and anti-GST-Cy5).
-
Assay Setup: In a microplate, combine the tagged proteins and the PROTAC at various concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add the TR-FRET antibody pair. If a ternary complex has formed, the donor (Europium) and acceptor (Cy5) fluorophores will be in close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor.
-
Data Analysis: Measure the TR-FRET signal using a plate reader. A bell-shaped curve is typically observed, with the peak representing the maximal ternary complex formation.
-
4. NanoBRET™ Assay for Intracellular Ternary Complex Formation
-
Objective: To monitor the formation of the BRD4-PROTAC-E3 ligase ternary complex in living cells.
-
Methodology:
-
Cell Line Engineering: Use a cell line that expresses BRD4 fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Cell Plating and Labeling: Plate the cells in a suitable microplate. Add the HaloTag® ligand (a fluorescent probe) to the cells.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
BRET Measurement: Add the NanoLuc® substrate. If the PROTAC brings BRD4-NanoLuc® and the E3 ligase-HaloTag® into proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur. Measure the BRET signal using a luminometer.
-
Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex.
-
5. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of the PROTAC across an artificial membrane.
-
Methodology:
-
Assay Setup: Use a 96-well filter plate where the filter is coated with a lipid solution to create an artificial membrane, separating a donor and an acceptor compartment.
-
Sample Preparation: Dissolve the PROTAC in a suitable buffer and add it to the donor wells. The acceptor wells are filled with buffer.
-
Incubation: Incubate the plate to allow the PROTAC to diffuse across the artificial membrane.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the permeability coefficient (Pe) to determine the permeability of the PROTAC.
-
Visualizations
Caption: PROTAC-mediated degradation pathway.
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. selvita.com [selvita.com]
- 5. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
optimizing iBRD4-BD1 diTFA treatment time for maximum gene repression
Welcome to the technical support center for the use of iBRD4-BD1 diTFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for achieving maximum gene repression. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of target genes, including many oncogenes like MYC. By selectively binding to the BD1 pocket of BRD4, this compound displaces it from chromatin, leading to the suppression of target gene transcription. This selectivity for BD1 is crucial as the two bromodomains of BRD4, BD1 and BD2, may have distinct functional roles.
Q2: What is the optimal treatment time for this compound to achieve maximum gene repression?
A2: The optimal treatment time for maximum gene repression is gene- and cell-type-specific. Generally, for potent BRD4 inhibitors, initial transcriptional repression can be observed within a few hours. Based on studies with similar potent BET inhibitors, significant downregulation of immediate target genes like MYC can be detected as early as 1-4 hours, with more widespread effects on the transcriptome occurring at later time points (8-24 hours).
To precisely determine the optimal time for your gene of interest, we recommend performing a time-course experiment. A pilot study with time points such as 2, 4, 8, 12, and 24 hours is advisable. For a more in-depth analysis of direct transcriptional effects, we recommend advanced techniques like SLAM-seq (see Experimental Protocols).
Q3: How does the kinetics of a BD1-selective inhibitor like this compound compare to a pan-BET inhibitor like JQ1?
A3: While both types of inhibitors lead to the displacement of BRD4 from chromatin, the kinetics and overall transcriptional impact may differ. BD1 is thought to be the primary domain responsible for tethering BRD4 to chromatin at many gene loci. Therefore, a BD1-selective inhibitor is expected to rapidly displace BRD4 and repress the transcription of BD1-dependent genes, similar to a pan-BET inhibitor. However, for genes where BD2 plays a more dominant or cooperative role, the kinetics and extent of repression might vary. It is hypothesized that BD1 is crucial for maintaining steady-state gene expression, while both bromodomains might be required for the rapid induction of certain genes, for instance, in response to inflammatory stimuli.
Q4: What are the expected downstream effects of this compound treatment?
A4: The primary downstream effect is the transcriptional repression of BRD4-dependent genes. This often leads to cell cycle arrest, induction of apoptosis, and cellular differentiation, particularly in cancer cells that are dependent on BRD4-regulated oncogenes. The specific cellular outcome will depend on the genetic and epigenetic context of the cells being studied.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low gene repression observed. | 1. Suboptimal treatment time: The chosen time point may be too early or too late to observe maximum repression. 2. Incorrect inhibitor concentration: The concentration of this compound may be too low to achieve effective target engagement. 3. Cell line insensitivity: The cell line may not be dependent on BRD4-BD1 for the expression of the gene of interest. 4. Inhibitor degradation: Improper storage or handling of the compound. | 1. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point. 2. Perform a dose-response experiment to determine the optimal concentration (typically in the nanomolar to low micromolar range for potent BRD4 inhibitors). 3. Confirm BRD4 dependency in your cell line using a positive control cell line known to be sensitive to BET inhibitors (e.g., certain leukemia or myeloma cell lines). 4. Ensure this compound is stored as recommended and that fresh dilutions are used for each experiment. |
| High variability between replicates. | 1. Inconsistent cell seeding density: Variations in cell number can affect the response to treatment. 2. Inconsistent treatment timing: Precise timing of inhibitor addition and cell harvesting is critical for time-course experiments. 3. Technical variability in downstream analysis (e.g., RNA extraction, qPCR). | 1. Ensure uniform cell seeding across all wells/plates. 2. Use a multichannel pipette for simultaneous addition of the inhibitor and stagger the harvesting of samples to ensure consistent treatment durations. 3. Follow standardized protocols for all downstream analyses and include appropriate controls. |
| Unexpected upregulation of some genes. | 1. Secondary or off-target effects: At very high concentrations or long incubation times, off-target effects can occur. 2. Transcriptional rebound or compensatory mechanisms: Cells may adapt to the inhibition of BRD4 by activating alternative pathways. | 1. Use the lowest effective concentration of the inhibitor determined from a dose-response curve. 2. Analyze earlier time points to distinguish direct from indirect effects. Consider using nascent RNA sequencing techniques like SLAM-seq. |
Quantitative Data Summary
The following table summarizes the expected time-dependent repression of a highly BRD4-sensitive gene, such as MYC, following treatment with a potent BRD4 inhibitor. Please note that these are generalized trends, and the actual kinetics should be determined empirically for your specific experimental system.
| Treatment Time | Expected MYC mRNA Repression (relative to control) | Expected c-Myc Protein Depletion (relative to control) |
| 1-2 hours | 20-40% | 10-30% |
| 4-6 hours | 50-70% | 40-60% |
| 8-12 hours | 60-80% | 70-90% |
| 24 hours | >80% | >90% |
Experimental Protocols
Protocol 1: Time-Course Analysis of Gene Repression by RT-qPCR
This protocol outlines a standard method for determining the optimal treatment time of this compound for repressing a target gene.
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Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting.
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Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare fresh dilutions in cell culture medium to the desired final concentration.
-
Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
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Time-Course Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point represents the untreated control.
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Cell Lysis and RNA Extraction: At each time point, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Extract total RNA using a standard kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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RT-qPCR: Perform quantitative real-time PCR using primers specific for your gene of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the relative expression of the target gene at each time point compared to the 0-hour control. The time point with the lowest relative expression is the optimal time for maximum repression.
Protocol 2: Advanced Analysis of Transcriptional Kinetics using SLAM-seq
For a more precise determination of the direct effects of this compound on transcription, we recommend SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA). This method allows for the quantification of newly synthesized (nascent) RNA.
-
Cell Culture and Inhibitor Treatment: Culture cells and treat with this compound or vehicle control for the desired duration.
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Metabolic Labeling: Add 4-thiouridine (S4U) to the cell culture medium to a final concentration of 100 µM and incubate for a short period (e.g., 30-60 minutes) to label newly transcribed RNA.
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RNA Isolation: Harvest cells and isolate total RNA using a method that preserves the thiol group on the S4U, such as TRIzol extraction.
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Alkylation: Treat the isolated RNA with iodoacetamide (IAA) to alkylate the S4U residues. This chemical modification causes a T-to-C conversion during reverse transcription.
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Library Preparation and Sequencing: Prepare RNA-seq libraries (e.g., using a 3' mRNA-seq kit like QuantSeq) and perform high-throughput sequencing.
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Data Analysis: Use a dedicated bioinformatics pipeline, such as SLAMdunk, to align the sequencing reads and quantify the T>C conversion rates. This allows for the differentiation and quantification of nascent versus pre-existing RNA for each gene, providing a direct measure of the inhibitor's effect on transcription rates.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Workflow for Time-Course Gene Repression Analysis.
Caption: Troubleshooting Flowchart for Suboptimal Gene Repression.
how to minimize off-target effects of iBRD4-BD1 diTFA in cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing iBRD4-BD1 diTFA, a selective inhibitor of the first bromodomain (BD1) of BRD4. The information herein is designed to help minimize off-target effects and ensure robust, interpretable experimental outcomes in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical probe that functions as a highly selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial regulators of gene transcription.[2] By binding to the acetyl-lysine binding pocket of BRD4-BD1, the inhibitor displaces BRD4 from chromatin, leading to the downregulation of key oncogenes like c-Myc and Bcl-2.[2][3][4] Its high selectivity for BRD4-BD1 is a key feature designed to reduce the off-target effects associated with pan-BET inhibitors.[5][6]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for high selectivity, off-target effects can still occur, particularly at high concentrations.[7] Potential off-target effects may arise from weak interactions with other bromodomains within the BET family or with unrelated proteins.[8] It is crucial to experimentally determine the optimal concentration to minimize the risk of observing phenotypes that are not a direct result of BRD4-BD1 inhibition.
Q3: How do I select the optimal concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically for each cell line and assay. A dose-response experiment is essential. We recommend starting with a broad concentration range and then narrowing it down to the lowest concentration that elicits the desired on-target phenotype without causing broad cellular toxicity.[7] Exceeding the optimal concentration can lead to misleading results due to off-target effects.[7]
Q4: What are essential controls to include when using this compound?
A4: To ensure the observed effects are due to the specific inhibition of BRD4-BD1, a multi-layered control strategy is recommended:
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Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve the this compound.
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Negative Control: Use a structurally similar but biologically inactive molecule. This helps to distinguish the effects of the chemical scaffold from the specific inhibition of the target.[9] However, be aware that negative controls may not always share the same off-target profile as the active probe.[10][11]
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Orthogonal Control: Use a structurally different inhibitor that also targets BRD4-BD1. If two structurally distinct inhibitors produce the same phenotype, it increases confidence that the effect is on-target.[9]
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Genetic Knockdown/Out: The most rigorous control is to use techniques like CRISPR/Cas9 or siRNA to deplete BRD4 and observe if this phenocopies the effects of this compound.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cellular Toxicity | Concentration of this compound is too high, leading to off-target effects or general toxicity. | Perform a dose-response curve to identify the EC50 for toxicity and work at concentrations well below this, while still observing the desired biological effect.[1] |
| Inconsistent Results | - Cell line heterogeneity.- Inconsistent compound handling.- Off-target effects at the concentration used. | - Ensure consistent cell passage number and culture conditions.- Prepare fresh stock solutions of this compound regularly.- Re-evaluate the optimal concentration and include proper negative and orthogonal controls.[9] |
| Observed phenotype does not match expected BRD4 inhibition effects. | - The phenotype may be due to an off-target effect.- The cellular context may differ from published studies. | - Validate target engagement using a technique like Cellular Thermal Shift Assay (CETSA).[5]- Use an orthogonal BRD4-BD1 inhibitor to see if the phenotype is reproduced.[9]- Employ a genetic approach (e.g., CRISPR) to confirm the role of BRD4 in the observed phenotype.[12] |
| Loss of compound activity over time. | The compound may be unstable in solution or has undergone multiple freeze-thaw cycles. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a recent stock. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target Bromodomain | IC50 (nM) | Fold Selectivity vs. BRD4-BD1 |
| BRD4-BD1 | 12 | 1 |
| BRD4-BD2 | 16,000 | 1,333 |
| BRD3-BD1 | 1,000 | 83 |
| BRD3-BD2 | 75,000 | 6,250 |
| BRD2-BD1 | 280 | 23 |
| BRD2-BD2 | 7,100 | 592 |
Data summarized from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Dose-Response Curve for Determining Optimal Concentration
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the end of the experiment.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range might be from 1 nM to 10 µM.
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Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. Also, include wells with vehicle control (e.g., DMSO) at the highest concentration used.
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Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
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Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the cytotoxic effects. Separately, perform an assay to measure the on-target effect (e.g., qPCR for c-Myc expression).
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Data Analysis: Plot the results as a percentage of the vehicle control versus the log of the compound concentration. Calculate the EC50 for both the on-target effect and cytotoxicity. The optimal concentration window lies where the on-target effect is maximal and cytotoxicity is minimal.
Protocol 2: Washout Experiment to Assess Reversibility
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Treatment: Treat cells with this compound at the determined optimal concentration for a defined period (e.g., 24 hours).
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Washout:
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For the "washout" group, remove the compound-containing medium, wash the cells gently with sterile PBS three times, and then add fresh, compound-free medium.
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For the "continuous treatment" group, replace the medium with fresh medium containing the same concentration of the compound.
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For the "control" group, treat with vehicle only.
-
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Incubation: Incubate all groups for an additional period (e.g., 24 or 48 hours).
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Analysis: Assess the biological endpoint of interest (e.g., gene expression, cell phenotype). A reversal of the phenotype in the washout group suggests a specific, reversible interaction with the target.
Visualizations
Caption: Signaling pathway of BRD4 and its inhibition by this compound.
Caption: Workflow for robust experimental design using this compound.
Caption: Decision tree for validating on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
improving the signal-to-noise ratio in iBRD4-BD1 diTFA CETSA experiments
Welcome to the technical support center for improving the signal-to-noise ratio in iBRD4-BD1 diTFA Cellular Thermal Shift Assay (CETSA) experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
General CETSA Principles
Q1: What is the fundamental principle of CETSA?
A1: CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization of target proteins. When a ligand binds to its target protein, the thermal stability of the protein is altered, resulting in a shift in its melting temperature (Tagg). By heating samples across a range of temperatures and quantifying the amount of soluble protein remaining, a melting curve can be generated. A shift in this curve in the presence of a compound indicates target engagement.[1][2][3]
Q2: What are the different CETSA experimental formats?
A2: CETSA experiments are typically performed in two formats:
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Thermal Shift (Melt Curve): Samples are treated with a compound and then subjected to a temperature gradient to determine the change in the protein's aggregation temperature (Tagg).[4]
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Isothermal Dose-Response (ITDR): Samples are treated with a range of compound concentrations and heated at a single, fixed temperature to assess the compound's potency in stabilizing the target protein.[1][4][5]
iBRD4-BD1 Specific Questions
Q3: Why is CETSA a suitable method for studying iBRD4-BD1 target engagement?
A3: CETSA is effective for iBRD4-BD1 because it allows for the direct measurement of a compound's ability to bind to and stabilize the BRD4 protein within a cellular environment. Studies have successfully used CETSA to demonstrate that inhibitors like iBRD4-BD1 can prevent the denaturation of BRD4 in a dose-dependent manner.[6][7]
Q4: What does "diTFA" indicate in the context of my compound?
A4: "diTFA" likely refers to a ditrifluoroacetate salt form of your iBRD4-BD1 inhibitor. While trifluoroethanol (TFE) is known to affect protein stability, the trifluoroacetate anion (TFA) from the salt is generally present at concentrations too low to have a significant direct effect on the protein's thermal stability.[8] However, it is always good practice to have a vehicle control that includes the same final concentration of TFA as your highest compound concentration.
Troubleshooting Guide
This guide addresses common issues encountered during this compound CETSA experiments that can lead to a poor signal-to-noise ratio.
Issue 1: High Variability and Inconsistent Melt Curves
Irregular or inconsistent melt curves are a common challenge that can obscure true thermal shifts.[9]
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Heating and Cooling | Ensure a calibrated thermal cycler with a heated lid is used for precise and uniform temperature control across all samples. Implement a controlled cooling step to room temperature after heating. | Rapid or uneven temperature changes can lead to inconsistent protein aggregation. A controlled cooling step ensures uniformity.[5] |
| Suboptimal Lysis Buffer Composition | Test different lysis buffers. The presence and concentration of detergents (e.g., NP-40, DDM) can significantly impact the resolubilization of protein aggregates.[1][10] For membrane proteins, specific detergents like DDM might be critical.[10] | The goal is to lyse cells effectively without solubilizing the heat-induced protein aggregates, which would mask the thermal shift. |
| Cell Density and Lysate Concentration | Optimize cell number per well and lysate concentration. Perform a serial dilution of your lysate to ensure the detection method (e.g., Western blot, AlphaScreen) is within its linear range.[5][11] | An overly concentrated or dilute lysate can lead to saturation of the detection signal or a signal that is too weak to detect, respectively. |
Issue 2: Low Signal or No Detectable Thermal Shift
A weak signal or the absence of a thermal shift can be due to several factors, from experimental setup to the intrinsic properties of the interaction.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Compound Concentration | Use a higher concentration of the this compound inhibitor. A starting point of 5-20 times the cellular EC50 is often recommended.[5] | CETSA often requires higher compound concentrations than functional assays to achieve a detectable thermal shift.[2] |
| Inadequate Incubation Time | Optimize the pre-incubation time of the cells with the compound before heating. A typical starting point is 1-2 hours at 37°C.[5][11] | This allows for sufficient time for the compound to enter the cells and bind to iBRD4-BD1. |
| Heating Time and Temperature Range | Optimize the duration of the heat challenge. While 3 minutes is common, some proteins may require longer, such as 8 minutes.[1] Also, ensure the temperature range for the melt curve is appropriate for BRD4. | The kinetics of protein unfolding are important; a heat challenge that is too short or too long may not reveal a thermal shift.[12] |
| Antibody-Related Issues (for Western Blot/Immunoassays) | If using an antibody-based detection method, perform a cross-titration of the primary and secondary antibodies to find the optimal concentrations.[5] | Incorrect antibody concentrations can lead to weak signals or high background. |
Issue 3: High Background Noise
High background can mask the specific signal from the soluble protein of interest.
| Possible Cause | Troubleshooting Step | Rationale |
| Non-specific Antibody Binding | Include appropriate controls, such as lysates from cells heated well above the Tagg of BRD4, to assess non-specific binding.[5] | This helps to distinguish between the specific signal and background noise. |
| Issues with Detection Method | For high-throughput methods like AlphaScreen, be aware of potential "hook effects" at high lysate concentrations.[5] For Western blotting, ensure complete transfer and proper blocking. | Each detection method has its own set of variables that can contribute to background noise. |
| Data Normalization | Normalize the data appropriately. For melt curves, set the signal at the lowest temperature (e.g., 40°C) to 100%. For ITDR experiments, the highest compound concentration can be set to 100%.[1] | Proper normalization is crucial for accurately comparing samples and reducing variability. |
Experimental Protocols & Data Presentation
Standard CETSA Workflow
The following diagram outlines a typical CETSA workflow.
Key Experimental Parameters for Optimization
The following table summarizes key parameters that often require optimization to improve the signal-to-noise ratio.
| Parameter | Recommended Starting Point | Considerations |
| Cell Number | 1 x 106 cells/mL | Optimize based on the linear range of your detection method.[11] |
| Compound Incubation Time | 1-2 hours at 37°C | May need to be adjusted based on the cell permeability of the compound.[5][11] |
| Heating Time | 3-8 minutes | Protein-dependent; may require optimization.[1] |
| Lysis Buffer Detergent | 1% NP-40 or 0.5% DDM | The choice and concentration of detergent are critical and protein-dependent.[1][10] |
| Centrifugation Speed | ≥12,000 x g | High-speed centrifugation is necessary to effectively pellet aggregated proteins.[11] |
Data Analysis and Interpretation Workflow
Proper data analysis is crucial for a reliable signal-to-noise ratio.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein stability modulated by a conformational effector: effects of trifluoroethanol on bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: iBRD4-BD1 diTFA Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with iBRD4-BD1 diTFA not showing activity in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a lack of signal when performing a Western blot with this compound?
There are several potential reasons for a lack of signal in your Western blot. These can be broadly categorized into issues related to the protein itself, the antibody used, and the Western blot procedure.
-
Protein-Related Issues:
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Protein Degradation: iBRD4-BD1, like any protein, can degrade if not stored or handled properly. The presence of the diTFA salt might also influence its stability.
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Low Protein Concentration: The amount of iBRD4-BD1 loaded on the gel may be insufficient for detection.
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TFA Interference: The trifluoroacetate (TFA) counter-ions can potentially interfere with the SDS-PAGE migration, protein transfer, or antibody binding.
-
-
Antibody-Related Issues:
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Incorrect Primary Antibody: The antibody may not be specific for the BD1 domain of BRD4 or may not recognize the epitope in its denatured state.
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Inactive Antibody: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.
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Non-validated Antibody: It is crucial to use an antibody that has been validated for Western blot applications.
-
-
Procedural Issues:
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Inefficient Protein Transfer: Poor transfer of the protein from the gel to the membrane will result in a weak or no signal.
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Suboptimal Antibody Concentrations: The concentrations of the primary and secondary antibodies may need to be optimized.
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Inactive Detection Reagents: The substrate for the enzyme conjugated to the secondary antibody may be expired or inactive.
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Q2: Could the diTFA salt form of iBRD4-BD1 be the cause of the problem?
Yes, the diTFA salt form could be a contributing factor. Trifluoroacetic acid is often used in the purification of synthetic peptides and recombinant proteins and remains as a counter-ion in the final product. While essential for purification, residual TFA can sometimes interfere with downstream applications.[1][2][3] Potential issues include:
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Alteration of Protein Charge and Migration: The TFA ions could affect the net charge of the iBRD4-BD1 protein, potentially altering its migration pattern in the SDS-PAGE gel.
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Protein Aggregation: In some cases, TFA has been observed to influence protein aggregation, which could prevent the protein from entering the gel or transferring efficiently.[3]
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Epitope Masking: The binding of TFA ions to the protein might mask the epitope recognized by the primary antibody, preventing it from binding.
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Trifluoroacetylation: It has been reported that TFA can trifluoroacetylate proteins, which could modify the epitope and hinder antibody recognition.[1]
Q3: How can I check if my this compound protein is intact?
To confirm the integrity of your this compound protein, you can perform the following quality control checks:
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SDS-PAGE with Coomassie Staining: Run your protein on an SDS-PAGE gel and stain it with Coomassie Brilliant Blue. This will allow you to visualize the protein and check for the presence of a band at the expected molecular weight and assess its purity.
-
Mass Spectrometry: For a more definitive analysis, you can use mass spectrometry to confirm the precise molecular weight of your protein and identify any potential modifications or degradation products.
Troubleshooting Guide
If you are not observing a signal for this compound in your Western blot, please follow this step-by-step troubleshooting guide.
Step 1: Verify Protein Integrity and Loading
Problem: The iBRD4-BD1 protein may be degraded, aggregated, or loaded at too low a concentration.
Troubleshooting Steps:
| Experimental Check | Procedure | Expected Outcome | Troubleshooting Action if Outcome is Not Met |
| Protein Visualization | Run 1-5 µg of your this compound on an SDS-PAGE gel and stain with Coomassie Brilliant Blue. | A sharp band at the expected molecular weight of iBRD4-BD1. | If no band is visible, the protein concentration may be too low. If multiple bands or a smear are observed, the protein may be degraded. Consider obtaining a fresh batch of protein. |
| Loading Control | Always include a loading control (e.g., β-actin, GAPDH) on your Western blot to ensure equal protein loading across lanes. | A clear band for the loading control in all lanes. | If the loading control is also absent or weak, there may be an issue with your overall sample preparation or the Western blot procedure. |
| Positive Control | Include a positive control, such as a cell lysate known to express BRD4 or a recombinant full-length BRD4 protein. | A clear band for the positive control. | If the positive control works, the issue is likely with your this compound sample or the antibody's ability to recognize it. |
Step 2: Address Potential TFA Interference
Problem: The diTFA salt may be interfering with the Western blot.
Troubleshooting Steps:
| Experimental Check | Procedure | Expected Outcome | Troubleshooting Action if Outcome is Not Met |
| Buffer Exchange | Perform a buffer exchange or dialysis to remove the TFA and replace it with a more biologically compatible buffer like PBS or Tris. | A signal for iBRD4-BD1 appears after buffer exchange. | This suggests that TFA was interfering with the assay. Continue with the buffer-exchanged protein for future experiments. |
| Sample Preparation | Try alternative sample preparation methods. For example, you can try precipitating the protein with acetone to remove the TFA salt. | A signal for iBRD4-BD1 is observed after alternative sample preparation. | The original sample buffer containing TFA was likely the cause of the issue. |
Step 3: Optimize Antibody and Detection
Problem: The primary or secondary antibody may not be working correctly, or the detection reagents may be faulty.
Troubleshooting Steps:
| Experimental Check | Procedure | Expected Outcome | Troubleshooting Action if Outcome is Not Met |
| Antibody Validation | Ensure your primary antibody is validated for Western blotting and is specific for the BD1 domain of BRD4.[4][5][6][7][8] | The antibody datasheet should provide evidence of its use in Western blot. | If not, consider purchasing an antibody that has been validated for this application. |
| Antibody Titration | Perform a titration of your primary and secondary antibodies to determine the optimal concentrations. | A clear signal with minimal background is achieved at a specific antibody concentration. | Adjust antibody concentrations accordingly. |
| Dot Blot | To quickly check if the primary antibody can recognize the protein, perform a dot blot. Spot a small amount of your this compound directly onto a nitrocellulose or PVDF membrane and follow the immunodetection steps. | A visible spot should appear where the protein was applied. | If no spot is visible, there may be a fundamental issue with the antibody's ability to bind to the protein. |
| Detection Reagent Check | Ensure your ECL substrate or other detection reagents are not expired and have been stored correctly. You can test the substrate by adding a small amount of HRP-conjugated secondary antibody directly to it. | The substrate should produce a signal (light or color). | If not, replace the detection reagents. |
Experimental Protocols
Protocol 1: SDS-PAGE and Coomassie Staining
-
Sample Preparation: Mix your this compound protein with 4X Laemmli sample buffer to a final concentration of 1X.
-
Boiling: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, place the gel in a container with Coomassie Brilliant Blue stain and agitate gently for 1 hour.
-
Destaining: Remove the staining solution and add a destaining solution (typically a mixture of methanol, acetic acid, and water). Agitate until the protein bands are clearly visible against a clear background.
Protocol 2: Western Blotting
-
Protein Transfer: After SDS-PAGE, transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager or X-ray film.
Visualizations
Caption: A simplified workflow of the Western blotting process.
Caption: A logical flowchart for troubleshooting the absence of a Western blot signal.
Caption: A simplified diagram of the BRD4 signaling pathway.
References
- 1. genscript.com [genscript.com]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 Antibodies | Antibodies.com [antibodies.com]
- 5. anti-BRD4 Antibody [ABIN7265945] - Human, WB, IHC [antibodies-online.com]
- 6. BRD4 antibody (28486-1-AP) | Proteintech [ptglab.com]
- 7. Anti-BRD4 Monoclonal Atlas Antibody [atlasantibodies.com]
- 8. BRD4 Antibody - BSA Free (NBP1-86640): Novus Biologicals [novusbio.com]
Technical Support Center: Refining iBRD4-BD1 diTFA Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of iBRD4-BD1 diTTFA for long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is iBRD4-BD1 diTFA and why is it used in research?
A1: this compound is a highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein BRD4. BRD4 is an epigenetic reader that plays a crucial role in regulating gene expression, and its dysregulation is implicated in various diseases, including cancer and inflammation. By selectively targeting BRD4-BD1, this compound offers a more precise tool to study the specific functions of this domain and is being investigated as a potential therapeutic agent with a potentially improved safety profile compared to pan-BET inhibitors.
Q2: What are the known on-target toxicities of BET inhibitors and how might this compound differ?
A2: Pan-BET inhibitors are commonly associated with dose-limiting toxicities, including thrombocytopenia (low platelet count), gastrointestinal issues (diarrhea, nausea), and fatigue. These are considered "class effects" of pan-BET inhibition. Preclinical studies suggest that inhibitors selective for the second bromodomain (BD2) may be better tolerated. While clinical data on highly selective BD1 inhibitors is still emerging, the rationale for their development is to mitigate the toxicities associated with pan-BET inhibition, particularly thrombocytopenia. However, researchers should remain vigilant for potential on-target toxicities even with selective inhibitors.
Q3: What is a typical starting dose for a pan-BET inhibitor in preclinical in vivo studies?
A3: Many initial preclinical studies with first-generation pan-BET inhibitors used doses in the range of 30-50 mg/kg in murine models. However, there is a growing consensus that these doses may not be clinically translatable due to toxicity. For long-term studies, it is crucial to start with lower, more tolerable doses and perform dose-escalation studies to determine the optimal therapeutic window.
Q4: How should I formulate this compound for in vivo administration?
A4: A common formulation for in vivo use of similar small molecule inhibitors involves creating a solution or suspension suitable for intraperitoneal (i.p.) or oral (p.o.) administration. A typical vehicle formulation might consist of DMSO (e.g., 5-10%), a solubilizing agent like PEG300 (e.g., 40%) or Tween 80 (e.g., 5%), and a vehicle such as saline or corn oil to make up the final volume. It is critical to ensure the compound is fully dissolved or forms a stable, homogenous suspension. Always perform a small-scale formulation test to check for precipitation before preparing the bulk solution for your study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | - Toxicity from high dosage: The administered dose may be too high for long-term administration. - Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. - Off-target effects: Even selective inhibitors can have unforeseen off-target activities. | - Dose De-escalation: Immediately reduce the dose or decrease the dosing frequency. - Vehicle Control Group: Ensure you have a control group receiving only the vehicle to rule out its toxicity. - Monitor Clinical Signs: Closely monitor animals for signs of distress (weight loss, hunched posture, rough coat) and establish clear humane endpoints. - Histopathology: At the end of the study, perform a thorough histopathological analysis of major organs to identify any tissue damage. |
| Thrombocytopenia (Low Platelet Count) | - On-target effect of BET inhibition: Inhibition of BET proteins can interfere with megakaryocyte development and platelet production. | - Monitor Platelet Counts: Perform regular blood counts (e.g., weekly) to monitor platelet levels. - Dose Adjustment: If a significant drop in platelets is observed, consider reducing the dose or introducing drug holidays. - Consider BD1-selectivity: BD1-selective inhibitors like this compound are hypothesized to have a reduced impact on thrombocytopenia compared to pan-BET inhibitors. Titrate the dose carefully to find a balance between efficacy and hematological toxicity. |
| Gastrointestinal Toxicity (Diarrhea, Weight Loss) | - On-target effect on gut epithelium: BET proteins are important for the maintenance of the intestinal lining. | - Supportive Care: Provide supportive care such as hydration and nutritional supplements. - Dose Modification: Reduce the dose or dosing frequency. - Oral vs. IP Administration: If using oral gavage, consider if the formulation is irritating the GI tract. Compare with intraperitoneal injection. |
| Lack of Efficacy at Tolerable Doses | - Insufficient target engagement: The dose may be too low to achieve the necessary level of BRD4-BD1 inhibition in the target tissue. - Poor pharmacokinetic properties: The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue. - Development of resistance: Tumor cells or the biological system may develop mechanisms to bypass the effects of the inhibitor. | - Pharmacodynamic (PD) Studies: Measure the levels of downstream target genes of BRD4 (e.g., MYC) in tumor or surrogate tissues to confirm target engagement at a given dose. - Pharmacokinetic (PK) Studies: Determine the concentration of the drug in plasma and target tissues over time to understand its exposure profile. - Dose Escalation: If well-tolerated, cautiously escalate the dose while monitoring for toxicity. - Combination Therapy: Consider combining this compound with other agents that may have synergistic effects. |
| Compound Precipitation in Formulation | - Low solubility of the compound: The diTFA salt may have limited solubility in the chosen vehicle. | - Optimize Formulation: Experiment with different co-solvents (e.g., PEG400, Solutol HS 15) or adjust the pH of the vehicle. - Sonication/Heating: Gentle sonication or warming of the vehicle may help dissolve the compound. However, be cautious of compound degradation with excessive heat. - Prepare Fresh: Formulations should be prepared fresh before each administration to minimize the risk of precipitation over time. |
Experimental Protocols
Protocol 1: Long-Term Dosing and Tolerability Study in Mice
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Animal Model: Select the appropriate mouse strain for your disease model. House animals in accordance with institutional guidelines.
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Dose Escalation Design:
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Start with a low, likely sub-therapeutic dose (e.g., 5-10 mg/kg) administered daily or every other day via the chosen route (e.g., i.p. or p.o.).
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Include a vehicle control group and at least 3-4 dose escalation cohorts.
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Treat a cohort of animals (n=5-10 per group) at each dose level for a minimum of 2-4 weeks.
-
-
Monitoring Parameters:
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Daily: Observe animals for clinical signs of toxicity (posture, activity, grooming).
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Twice Weekly: Record body weight.
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Weekly: Perform complete blood counts (CBCs) via tail vein or retro-orbital sampling to monitor for hematological toxicities, with a focus on platelet counts.
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End of Study: Collect blood for clinical chemistry analysis. Perform a complete necropsy and collect major organs (liver, spleen, kidney, intestine, etc.) and any tumors for histopathological examination.
-
-
Data Analysis: Determine the maximum tolerated dose (MTD) for the long-term study, defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss, significant and sustained drops in blood cell counts, or other severe clinical signs).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Objective: To confirm that this compound is engaging its target in vivo.
-
Procedure:
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Treat a cohort of tumor-bearing mice with a single dose of this compound at a well-tolerated dose.
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Collect tumor tissue and/or relevant surrogate tissue (e.g., peripheral blood mononuclear cells) at various time points post-dose (e.g., 2, 6, 12, 24 hours).
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Analyze the expression of known BRD4 target genes, such as MYC, using quantitative real-time PCR (qRT-PCR) or Western blotting.
-
-
Expected Outcome: A dose- and time-dependent decrease in the expression of BRD4 target genes, confirming target engagement.
Visualizations
Caption: Simplified signaling pathway of BRD4 and the inhibitory action of this compound.
Caption: Experimental workflow for a long-term in vivo study with this compound.
Caption: A logical approach to troubleshooting in-study toxicity.
addressing batch-to-batch variability of iBRD4-BD1 diTFA
Welcome to the technical support center for iBRD4-BD1 diTFA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the success of their experiments involving this selective BRD4 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity inhibitor selective for the first bromodomain (BD1) of BRD4.[1] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic "readers." By binding to acetylated lysine residues on histones and transcription factors, BRD4 plays a crucial role in regulating the expression of key oncogenes such as c-Myc and BCL2.[2][3][4] this compound competitively binds to the acetyl-lysine binding pocket of BRD4-BD1, thereby displacing it from chromatin and suppressing the transcription of target genes.[5][6]
Q2: What does "diTFA" signify and why is it important?
A2: "diTFA" indicates that the compound is supplied as a ditrifluoroacetate salt. Trifluoroacetic acid (TFA) is often used during the purification process of synthetic small molecules.[7] It is crucial to be aware of the salt form, as residual TFA can potentially influence experimental outcomes. The presence of TFA can alter the compound's solubility, stability, and even its biological activity in sensitive cellular assays.[8][9] Inconsistent levels of residual TFA between batches can be a significant source of variability.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from moisture. For preparing stock solutions, use a high-quality anhydrous solvent such as DMSO. Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -80°C.
Q4: In which signaling pathways is BRD4-BD1 inhibition known to be effective?
A4: Inhibition of BRD4-BD1 primarily impacts transcriptional pathways that are aberrantly activated in various diseases, including cancer and inflammation. Key pathways include:
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c-Myc Regulation: BRD4 is a critical regulator of c-Myc transcription. Inhibition of BRD4-BD1 leads to the downregulation of c-Myc expression.[2][3][4]
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NFκB Signaling: BRD4 interacts with acetylated RELA/p65, a key component of the NFκB pathway, to promote the transcription of pro-inflammatory genes.[10] iBRD4-BD1 can disrupt this interaction.
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Cell Cycle Progression: By modulating the expression of cyclins and cyclin-dependent kinases, BRD4 influences cell cycle progression.[11]
Troubleshooting Guide
Issue 1: Inconsistent IC50 or EC50 values between experiments.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability in Compound Purity | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch. Compare the purity values (typically determined by HPLC or LC-MS) between batches. 2. In-house Quality Control (QC): If significant variability is suspected, perform in-house analytical chemistry to confirm the purity and identity of the compound. Techniques like HPLC, LC-MS, and 1H NMR are recommended. |
| Variable Trifluoroacetic Acid (TFA) Content | 1. Check the CoA: The CoA may specify the salt form. Be aware that "diTFA" implies the presence of two TFA counter-ions. 2. Consider Salt-to-Freebase Conversion: For highly sensitive assays where TFA might interfere, consider methods to exchange the TFA salt for a different salt form (e.g., hydrochloride) or to use the free base, if available and soluble. Note that this may alter the compound's solubility and requires careful validation. 3. Consistent Solvent Preparation: Ensure that the solvent used for dissolution is consistent across all experiments, as this can affect the ionization state of the compound. |
| Compound Degradation | 1. Proper Storage: Ensure the solid compound and stock solutions are stored at the recommended temperature and protected from light and moisture. 2. Limit Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 3. Fresh Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. Do not store dilute working solutions for extended periods. |
| Assay-Specific Variability | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. 2. Reagent Consistency: Use the same lot of reagents (e.g., media, serum, assay kits) for all comparative experiments. 3. Positive and Negative Controls: Always include appropriate positive and negative controls in your assays to monitor for consistency and performance. A known, well-characterized BRD4 inhibitor can serve as a positive control. |
Issue 2: Lower than expected potency in cellular assays.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Incubation Time: Increase the incubation time of the compound with the cells to allow for sufficient uptake. 2. Formulation: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to the cells. |
| Compound Instability in Media | 1. Media Stability Test: Incubate this compound in the cell culture medium for the duration of your experiment and then analyze its integrity by LC-MS. 2. Serum Protein Binding: High serum concentrations in the culture medium can lead to protein binding, reducing the effective concentration of the free compound. Consider reducing the serum concentration if your cell line can tolerate it, or perform assays in serum-free media for a short duration. |
| Cell Line Resistance | 1. Target Expression: Confirm that the target cell line expresses BRD4 at sufficient levels. 2. Redundant Pathways: The targeted pathway may have redundant or compensatory mechanisms in the chosen cell line. Consider using a cell line known to be sensitive to BET inhibitors. |
Issue 3: Difficulty in dissolving the compound.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. Consult Datasheet: Always refer to the manufacturer's datasheet for recommended solvents. Anhydrous DMSO is commonly used for initial stock solutions. 2. Solubility Testing: If the recommended solvent is not working, perform small-scale solubility tests with other organic solvents such as ethanol or DMF. |
| Low-Quality Solvent | 1. Use Anhydrous Solvents: Water content in solvents can affect the solubility and stability of the compound. Use high-purity, anhydrous solvents. |
| Precipitation in Aqueous Solutions | 1. Avoid High Concentrations: When diluting the stock solution into aqueous buffers or cell culture media, avoid creating high local concentrations which can cause precipitation. Add the stock solution dropwise while vortexing the aqueous solution. 2. Use of Surfactants or Co-solvents: For in vivo studies or challenging formulations, the use of surfactants like Tween-80 or co-solvents like PEG300 may be necessary to maintain solubility. |
Experimental Protocols
Protocol 1: Cellular Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of a cancer cell line known to be sensitive to BRD4 inhibition (e.g., a c-Myc driven hematological malignancy cell line).
Materials:
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This compound
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Sensitive cancer cell line (e.g., MV4-11)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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96-well cell culture plates
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MTS or MTT reagent
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Plate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete medium to obtain 2X the final desired concentrations.
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Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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Viability Measurement: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for c-Myc Downregulation
This protocol assesses the on-target effect of this compound by measuring the protein levels of its downstream target, c-Myc.
Materials:
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This compound
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Sensitive cancer cell line
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6-well cell culture plates
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (anti-c-Myc, anti-BRD4, anti-GAPDH/β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
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Cell Lysis: Harvest cells and lyse in RIPA buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.
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Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Visualizations
Caption: BRD4 Signaling Pathway and Inhibition by iBRD4-BD1.
Caption: General workflow for a cellular-based assay.
References
- 1. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
how to interpret unexpected results in iBRD4-BD1 diTFA experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using iBRD4-BD1 in differential Thermal Fluorescence Assay (diTFA) experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any shift in the melting temperature (ΔTm) even with a known binder.
A1: This could be due to several factors:
-
Incorrect Protein Concentration: The protein concentration might be too low or too high. Very high concentrations can lead to aggregation, while very low concentrations may not produce a sufficient fluorescence signal.
-
Inactive Protein: The iBRD4-BD1 protein may be unfolded or aggregated. It is crucial to ensure the quality and correct folding of the protein before starting the experiment.
-
Improper Buffer Conditions: The pH, salt concentration, or presence of certain additives in the buffer can affect protein stability and ligand binding.
-
Compound Insolubility: The test compound may not be soluble in the assay buffer, preventing it from interacting with the protein.
-
Assay Sensitivity: The intrinsic fluorescence change upon unfolding might be too small to be detected by the instrument.[1][2]
Q2: I am observing a decrease in the melting temperature (a negative ΔTm) upon adding my compound.
A2: A decrease in Tm suggests that the compound is destabilizing the protein. This can occur if:
-
The compound binds preferentially to the unfolded state of the protein.
-
The compound induces a conformational change that makes the protein more susceptible to thermal denaturation.
-
The compound is precipitating out of solution at higher temperatures and causing protein aggregation.
Q3: There is high variability between my replicates. What could be the cause?
A3: High variability can stem from:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations in the final concentrations of protein and compound.
-
Well-to-Well Temperature Fluctuations: Ensure the thermal cycler provides uniform heating across the plate.
-
Air Bubbles: Bubbles in the wells can interfere with the fluorescence reading. Centrifuge the plate briefly before running the experiment to remove bubbles.
-
Compound Precipitation: The compound may be precipitating in some wells but not others. Visually inspect the plate before and after the run.
Q4: The observed ΔTm is much larger/smaller than expected for my compound.
A4: Discrepancies between expected and observed ΔTm can be due to:
-
Differences in Assay Conditions: The buffer composition, protein concentration, and compound concentration can all influence the magnitude of the thermal shift.
-
Mechanism of Action: The compound may have a different binding mode than anticipated, which could lead to a different degree of stabilization.
-
Compound Purity: Impurities in the compound stock could interfere with the binding assay.
-
Data Analysis: Ensure that the data is being fitted correctly to determine the melting temperatures accurately.[3]
Data Presentation: Interpreting Unexpected Results
The following table provides a summary of common unexpected outcomes and their potential causes.
| Observation | Expected ΔTm (°C) | Observed ΔTm (°C) | Potential Causes | Suggested Actions |
| No Binding | +2 to +10 | ~0 | Inactive protein, incorrect buffer, compound insolubility, low assay sensitivity.[1][2] | Check protein quality, optimize buffer conditions, verify compound solubility, use a positive control. |
| Protein Destabilization | +2 to +10 | < 0 | Compound binds to unfolded state, induces destabilizing conformational change, compound precipitation. | Test a range of compound concentrations, analyze compound stability in assay buffer. |
| High Variability | Consistent across replicates | Inconsistent | Pipetting errors, temperature gradients, air bubbles, inconsistent compound solubility. | Refine pipetting technique, use a calibrated thermal cycler, centrifuge plate, pre-dissolve compound. |
| Atypical Shift | Within a specific range | Significantly higher or lower | Different binding mode, incorrect concentrations, impure compound, data analysis artifacts. | Verify concentrations, check compound purity, re-analyze raw data with different fitting models.[3] |
Experimental Protocols
Detailed Methodology for iBRD4-BD1 diTFA Experiment
This protocol outlines a general procedure for performing a diTFA (also known as DSF) experiment to measure the binding of a compound to iBRD4-BD1.
-
Protein and Compound Preparation:
-
Prepare a stock solution of iBRD4-BD1 protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the assay is typically between 2-10 µM.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid protein destabilization.
-
-
Reaction Setup:
-
In a 96-well or 384-well PCR plate, add the diluted compound solutions.
-
Add the iBRD4-BD1 protein solution to each well.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well. The final dye concentration needs to be optimized, but a 5X final concentration is a common starting point.
-
Include appropriate controls:
-
Protein + Dye + Buffer (no compound)
-
Buffer + Dye (no protein)
-
Protein + Dye + Buffer + DMSO (vehicle control)
-
Protein + Dye + known binder (positive control)
-
-
-
Instrumentation and Data Collection:
-
Seal the plate and centrifuge briefly to remove any air bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a ramp rate of approximately 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[3]
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with compound) - Tm (without compound).
-
Plot the ΔTm values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the binding affinity (Kd).
-
Visualizations
Experimental Workflow
Caption: Workflow for an this compound experiment.
Simplified BRD4 Signaling Pathway
Caption: Simplified pathway showing BRD4 inhibition.
References
Validation & Comparative
A Comparative Guide to the Selectivity of iBRD4-BD1 diTFA and JQ1 for Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic regulators, making them attractive targets for therapeutic intervention in oncology and inflammation. Small molecule inhibitors targeting the bromodomains of these proteins have shown significant promise. This guide provides a detailed comparison of two such inhibitors: iBRD4-BD1 diTFA, a selective inhibitor of the first bromodomain of BRD4 (BD1), and JQ1, a well-established pan-BET inhibitor. This comparison is supported by quantitative data, detailed experimental methodologies, and visualizations to aid in the selection of the appropriate chemical probe for specific research applications.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and JQ1 against a panel of BET bromodomains. This data highlights the distinct selectivity profiles of the two compounds.
| Bromodomain | This compound IC50 (nM) | JQ1 IC50 (nM) |
| BRD4-BD1 | 12 | 77 |
| BRD4-BD2 | 16,000 | 33 |
| BRD2-BD1 | 280 | Not widely reported |
| BRD2-BD2 | 7,100 | Not widely reported |
| BRD3-BD1 | 1,000 | Not widely reported |
| BRD3-BD2 | 75,000 | Not widely reported |
Note: IC50 values can vary between different assay formats and experimental conditions.
Comparative Analysis
The data clearly demonstrates that This compound is a highly selective inhibitor for the first bromodomain of BRD4. With an IC50 of 12 nM for BRD4-BD1, it is significantly more potent for this target compared to the second bromodomain of BRD4 (BRD4-BD2) and the bromodomains of BRD2 and BRD3. This high degree of selectivity makes this compound an excellent tool for specifically probing the biological functions of BRD4-BD1.
In contrast, JQ1 is a potent pan-BET inhibitor, demonstrating high affinity for both bromodomains of BRD4, with a slight preference for BD2 (IC50 of 33 nM vs. 77 nM for BD1). JQ1 is a valuable tool for studying the broader effects of BET protein inhibition. However, its lack of selectivity within the BET family and between the two bromodomains of BRD4 makes it less suitable for dissecting the specific roles of individual bromodomains.
Experimental Protocols: Methodologies for Determining Selectivity
The following are detailed protocols for common assays used to determine the selectivity of bromodomain inhibitors.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for BRD4-BD1 Inhibition
This protocol is adapted from commercially available inhibitor screening assay kits.
Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between a biotinylated histone peptide substrate and a GST-tagged BRD4-BD1 protein. Donor and acceptor beads are brought into close proximity when the protein and substrate are bound. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. An inhibitor disrupts the protein-substrate interaction, leading to a decrease in the light signal.
Materials:
-
GST-tagged BRD4-BD1 protein
-
Biotinylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
AlphaLISA Glutathione Acceptor beads
-
AlphaScreen Streptavidin-conjugated Donor beads
-
3x BRD Homogeneous Assay Buffer
-
3x BRD Homogeneous Detection Buffer
-
Test inhibitors (this compound, JQ1) and vehicle control (DMSO)
-
384-well OptiPlate
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer and the biotinylated histone peptide substrate.
-
Protein Dilution: Thaw the GST-tagged BRD4-BD1 protein on ice and dilute it to the desired concentration in 1x BRD Homogeneous Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in 1x BRD Homogeneous Assay Buffer. Ensure the final DMSO concentration is below 0.5%.
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the master mixture.
-
Add 2.5 µL of the inhibitor solution or inhibitor buffer (for positive and negative controls).
-
Initiate the reaction by adding 2.5 µL of the diluted BRD4-BD1 protein.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes with slow shaking.
-
Acceptor Bead Addition: Dilute the Glutathione Acceptor beads 250-fold in 1x BRD Homogeneous Detection Buffer and add 10 µL to each well. Incubate for 30 minutes at room temperature with slow shaking, protected from light.
-
Donor Bead Addition: Dilute the Streptavidin-conjugated Donor beads 250-fold in 1x BRD Homogeneous Detection Buffer and add 10 µL to each well. Incubate for 15-30 minutes at room temperature with slow shaking, protected from light.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NanoBRET™ Target Engagement Assay for Intracellular BRD4-BD1 Binding
This protocol outlines a method to measure inhibitor binding to BRD4-BD1 within living cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein fused to NanoLuc® luciferase within intact cells. A fluorescently labeled tracer compound that binds to the target protein is used. When the tracer is bound to the NanoLuc®-fusion protein, energy transfer occurs upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a dose-dependent decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-BRD4-BD1 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ BRD Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test inhibitors (this compound, JQ1) and vehicle control (DMSO)
-
384-well white assay plates
Procedure:
-
Cell Transfection:
-
Prepare a mixture of the NanoLuc®-BRD4-BD1 plasmid DNA and transfection carrier DNA in Opti-MEM™.
-
Add the transfection reagent and incubate for 20 minutes at room temperature.
-
Add the transfection mix to HEK293 cells and culture for 18-24 hours.
-
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Seed the cells into a 384-well white assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitors.
-
Add the test compounds to the cells.
-
Add the NanoBRET™ BRD Tracer to all wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Substrate Addition: Prepare a substrate solution containing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this solution to all wells.
-
Data Acquisition: Read the plate within 20 minutes on a plate reader capable of measuring luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
-
Data Analysis: Calculate the BRET ratio (610 nm emission / 450 nm emission). Determine the IC50 values by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting to a competitive binding model.
Isothermal Titration Calorimetry (ITC) for BRD4-BD1 Binding Affinity
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the protein, and the resulting heat changes are measured. The data is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified recombinant BRD4-BD1 protein (>95% purity)
-
Test inhibitor (this compound or JQ1)
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The buffer for the protein and inhibitor must be identical.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified BRD4-BD1 protein against the ITC buffer overnight at 4°C.
-
Dissolve the inhibitor in the same ITC buffer. A small amount of DMSO can be used for initial solubilization, but the final concentration in both protein and ligand solutions must be identical and low (<5%).
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading the Calorimeter:
-
Load the BRD4-BD1 protein solution (typically 10-50 µM) into the sample cell, avoiding bubbles.
-
Load the inhibitor solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any diffused material from the syringe tip.
-
Proceed with a series of larger, equal-volume injections (e.g., 2 µL) with sufficient spacing between injections to allow the thermal power to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the ITC buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Mandatory Visualization
Caption: Experimental workflow for determining inhibitor selectivity.
Conclusion
The choice between this compound and JQ1 depends entirely on the specific research question. For studies aimed at elucidating the distinct biological roles of the first bromodomain of BRD4, the high selectivity of This compound makes it the superior chemical probe. Its use can help to attribute cellular phenotypes specifically to the inhibition of BRD4-BD1.
Conversely, JQ1 remains a critical tool for investigating the global consequences of BET family inhibition. Its pan-BET activity is advantageous when the goal is to understand the combined effect of inhibiting multiple BET proteins or to validate the general therapeutic potential of targeting this protein family.
Researchers should carefully consider the selectivity profiles presented in this guide and the detailed experimental protocols to make an informed decision on the most appropriate inhibitor for their studies. The provided methodologies offer a starting point for robust and reproducible experiments to further explore the fascinating biology of bromodomain-mediated gene regulation.
Validating the Downstream Targets of iBRD4-BD1 diTFA: A Comparative Guide to RNA-Seq and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of downstream targets is a critical step in the evaluation of novel therapeutic compounds. This guide provides a comprehensive comparison of RNA sequencing (RNA-seq) with alternative validation methods for the selective inhibitor iBRD4-BD1 diTFA, which targets the first bromodomain (BD1) of the epigenetic reader protein BRD4.
This document outlines the experimental data supporting the validation of this compound's downstream targets, details the methodologies for key experiments, and presents a comparative analysis of different validation techniques. The aim is to equip researchers with the necessary information to make informed decisions on the most appropriate validation strategies for their studies.
Introduction to this compound and Its Target
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a crucial role in regulating gene expression. It acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting the transcriptional machinery to drive the expression of target genes, including many oncogenes like MYC. The BRD4 protein has two bromodomains, BD1 and BD2. Selective inhibition of these domains is a promising strategy for cancer therapy.
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, with a reported IC50 of 12 nM. By specifically targeting BD1, this compound aims to disrupt the interaction of BRD4 with chromatin and thereby downregulate the expression of its target genes, offering a more targeted approach compared to pan-BET inhibitors that target both bromodomains.
RNA-Seq for Unbiased Target Validation
RNA sequencing (RNA-seq) is a powerful, high-throughput method that allows for a comprehensive and unbiased analysis of the entire transcriptome. This technique is invaluable for identifying the full spectrum of genes whose expression is altered by treatment with an inhibitor like this compound.
A key study by Gilan et al. (2020) utilized a similar BD1-selective inhibitor, iBET-BD1 (also known as GSK778), and employed SLAM-seq, a method that measures nascent RNA synthesis, to provide a dynamic view of transcriptional changes. The study demonstrated that the global transcriptome of cells treated with the BD1-selective inhibitor closely resembled that of cells treated with a pan-BET inhibitor, I-BET151. This indicates that the inhibition of BD1 is the primary driver of the transcriptional effects observed with pan-BET inhibitors in cancer models.[1]
The RNA-seq and ChIP-seq data from the Gilan et al. study are publicly available in the NCBI Sequence Read Archive under accession number GSE138210, providing a valuable resource for researchers.[1]
Key Downstream Targets Identified by RNA-Seq
The analysis of RNA-seq data from cells treated with BD1-selective inhibitors has consistently shown the downregulation of key oncogenes and cell cycle regulators. A prominent example is the MYC oncogene, a well-established downstream target of BRD4.
| Gene | Description | Fold Change (BD1-selective inhibitor vs. control) | Reference |
| MYC | Proto-oncogene, transcription factor involved in cell proliferation | Downregulated | [1] |
| CCND1 | Cyclin D1, a key regulator of cell cycle progression | Downregulated | |
| BCL2 | B-cell lymphoma 2, an anti-apoptotic protein | Downregulated | |
| E2F1 | Transcription factor involved in cell cycle regulation | Downregulated |
Note: The fold changes are qualitative descriptions based on the literature. For precise quantitative data, researchers should refer to the raw data from the cited studies.
Alternative Methods for Target Validation
While RNA-seq provides a global view of transcriptional changes, it is often essential to validate these findings using more targeted approaches. These methods can confirm the effects on specific genes and also investigate the mechanism of action at the protein and chromatin level.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is a sensitive and specific method for quantifying the expression of a select number of genes. It is a widely used technique to validate the differentially expressed genes identified by RNA-seq.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) or qPCR (ChIP-qPCR)
ChIP-based methods are used to investigate the physical interaction between a protein of interest (in this case, BRD4) and DNA. ChIP-seq provides a genome-wide map of binding sites, while ChIP-qPCR can be used to quantify the enrichment of the protein at specific gene promoters or enhancers. A reduction in BRD4 binding at the promoter of a target gene after treatment with this compound would provide strong evidence of direct target engagement. Studies have shown that treatment with BET inhibitors leads to a genome-wide reduction in BRD4 occupancy at enhancers and promoters.[2]
Western Blotting
Western blotting is a standard technique for detecting and quantifying the levels of specific proteins. This method is crucial for confirming that the observed changes in mRNA levels (from RNA-seq or RT-qPCR) translate to a corresponding change in protein expression. For example, a decrease in MYC protein levels following treatment with this compound would validate its effect on this key downstream target.
Comparison of Validation Methods
| Method | Primary Output | Throughput | Key Advantage | Key Limitation |
| RNA-Seq | Whole transcriptome expression data | High | Unbiased, genome-wide discovery of targets | Higher cost, requires bioinformatics expertise |
| RT-qPCR | Quantification of specific mRNA transcripts | Low to Medium | High sensitivity and specificity for validation | Limited to a small number of pre-selected genes |
| ChIP-seq | Genome-wide protein-DNA binding sites | High | Mechanistic insight into direct target engagement | Technically demanding, requires specific antibodies |
| ChIP-qPCR | Quantification of protein-DNA binding at specific loci | Low | Validates direct binding at specific gene promoters | Limited to a few pre-selected genomic regions |
| Western Blot | Quantification of specific protein levels | Low | Confirms changes at the protein level | Not suitable for high-throughput screening |
Experimental Protocols
Detailed protocols for the key experimental techniques are provided below.
RNA-Seq Protocol Outline
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or a vehicle control for the desired time period.
-
RNA Extraction: Isolate total RNA from the cells using a method that ensures high purity and integrity (e.g., using a column-based kit or TRIzol reagent).
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Process the raw sequencing data, including quality control, alignment to a reference genome, and quantification of gene expression. Perform differential expression analysis to identify genes that are significantly up- or downregulated upon treatment with this compound.
RT-qPCR Protocol
-
RNA Extraction and cDNA Synthesis: Isolate total RNA as described for RNA-seq and reverse transcribe it into cDNA using a reverse transcriptase enzyme.
-
Primer Design: Design and validate primers specific to the target genes of interest and a set of stable housekeeping genes for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping genes, using a method such as the ΔΔCt method.
ChIP-qPCR Protocol
-
Cell Cross-linking and Lysis: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde and then lyse the cells.
-
Chromatin Shearing: Shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD4 to pull down BRD4-bound DNA fragments.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of interest (e.g., the promoter of a target gene) in the purified DNA.
Western Blot Protocol
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Detect the signal from the secondary antibody using a chemiluminescent or fluorescent substrate and image the blot. Quantify the band intensities to determine the relative protein levels.
Visualizing the Workflow and Signaling Pathway
To further illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
A Comparative Guide: iBRD4-BD1 diTFA Versus Pan-BET Inhibitors in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with Bromodomain and Extra-Terminal (BET) proteins emerging as a critical target. Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BET proteins like BRD4, have shown promise but are often hampered by dose-limiting toxicities in clinical trials. This has spurred the development of more selective agents, such as iBRD4-BD1 diTFA, which specifically targets the first bromodomain of BRD4. This guide provides an objective comparison of the performance of this compound and pan-BET inhibitors in preclinical oncology models, supported by experimental data and detailed methodologies.
Executive Summary
Selective inhibition of the first bromodomain (BD1) of BRD4 with compounds like this compound has been shown to phenocopy the anti-cancer effects of pan-BET inhibitors in various oncology models.[1][2][3][4] This suggests that targeting BD1 alone may be sufficient to disrupt the oncogenic transcriptional programs driven by BET proteins, potentially offering a wider therapeutic window due to reduced off-target effects associated with BD2 inhibition.
Data Presentation: Head-to-Head Comparison
The following tables summarize the quantitative data comparing the activity of the selective BRD4-BD1 inhibitor, this compound (and its analogue iBET-BD1/GSK778), with pan-BET inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) vs. BRD4-BD1 | IC50 (nM) vs. BRD4-BD2 | Cell Line | Cell Viability EC50 (µM) |
| This compound | BRD4-BD1 | 12[5] | 16,000[5] | MM.1S (Multiple Myeloma) | 2.3[5] |
| iBET-BD1 (GSK778) | BRD4-BD1 | 41[4] | 5,843[4] | MOLM-13 (AML) | ~0.1 - 1[1][3] |
| MDA-MB-231 (Breast Cancer) | ~0.1 - 1[4] | ||||
| MV4;11 (AML) | Not explicitly stated, but showed cell cycle arrest and apoptosis at 1µM[1][3] | ||||
| I-BET151 (Pan-BET) | BRD2, BRD3, BRD4 | pIC50: 6.1-6.6[6] | pIC50: 6.1-6.6[6] | MOLM-13 (AML) | ~0.1 - 1[1][3] |
| MDA-MB-231 (Breast Cancer) | Not explicitly stated, but used as a comparator[4] | ||||
| MV4;11 (AML) | Not explicitly stated, but showed cell cycle arrest and apoptosis at 1µM[1][3] | ||||
| JQ1 (Pan-BET) | BRD2, BRD3, BRD4 | 77[7] | 33[7] | Various Cancer Cell Lines | Varies (nM to low µM range)[7] |
| OTX015 (Pan-BET) | BRD2, BRD3, BRD4 | Not explicitly stated | Not explicitly stated | AML and ALL cell lines | Submicromolar in sensitive lines[8] |
Table 2: In Vivo Efficacy in an Acute Myeloid Leukemia (AML) Xenograft Model
| Treatment Group | Dosing | Outcome | Reference |
| Vehicle | - | Control group | [Gilan et al., Science, 2020][1][2] |
| iBET-BD1 (GSK778) | 15 mg/kg, twice daily, intraperitoneal | Superior survival advantage compared to the BD2-selective inhibitor. | [Gilan et al., Science, 2020][1][2][4] |
| I-BET151 (Pan-BET) | 15 mg/kg, twice daily, intraperitoneal | Comparable efficacy to iBET-BD1 in increasing survival. | [Gilan et al., Science, 2020][1][2] |
Signaling Pathway and Experimental Workflow
BET Protein-Mediated Oncogene Transcription
BET proteins, particularly BRD4, play a crucial role in regulating the transcription of key oncogenes, most notably MYC. BRD4 binds to acetylated histones at super-enhancers and promoters of these genes, recruiting the transcriptional machinery to drive their expression. Both pan-BET inhibitors and selective BRD4-BD1 inhibitors disrupt this interaction, leading to the downregulation of MYC and subsequent cell cycle arrest and apoptosis in cancer cells.
Caption: BET protein signaling pathway and points of inhibition.
Preclinical Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of a selective BRD4-BD1 inhibitor versus a pan-BET inhibitor in preclinical oncology models.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and pan-BET inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MOLM-13, MDA-MB-231)
-
Complete culture medium
-
This compound and pan-BET inhibitor (e.g., I-BET151) stock solutions in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the pan-BET inhibitor in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value for each compound.
Western Blot for MYC Expression
This protocol is used to determine the effect of the inhibitors on the protein levels of the oncoprotein MYC.
Materials:
-
Cancer cell lines
-
This compound and pan-BET inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Probe the same membrane with an anti-β-actin antibody as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to assess the occupancy of BRD4 at specific gene promoters or enhancers (e.g., the MYC enhancer) following inhibitor treatment.
Materials:
-
Cancer cell lines
-
This compound and pan-BET inhibitor
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and proteinase K
-
DNA purification kit
-
qPCR primers for the target gene region
Procedure:
-
Cross-linking and Chromatin Preparation: Treat cells with the inhibitors. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K. Purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the target genomic region (e.g., MYC enhancer) to quantify the amount of precipitated DNA.
-
Data Analysis: Calculate the enrichment of BRD4 at the target site relative to the input and IgG control.
Conclusion
The available preclinical data strongly suggests that selective inhibition of BRD4-BD1 by compounds like this compound is a viable and potentially superior therapeutic strategy compared to pan-BET inhibition in oncology. By phenocopying the anti-tumor effects of pan-BET inhibitors while potentially avoiding toxicities associated with BD2 inhibition, BD1-selective inhibitors hold promise for an improved therapeutic index. Further clinical investigation is warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of iBRD4-BD1 diTFA Against Other BET Family Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of iBRD4-BD1 diTFA, a selective inhibitor of the first bromodomain of BRD4 (BRD4-BD1), against other bromodomains within the Bromodomain and Extra-Terminal (BET) family. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a crucial role in transcriptional regulation. Their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. Understanding the selectivity profile of inhibitors like this compound is paramount for elucidating the specific biological functions of individual BET bromodomains and for the development of targeted therapies with improved efficacy and reduced off-target effects.
Data Presentation: Quantitative Comparison of Binding Affinities
The inhibitory activity of this compound against the individual bromodomains of the BET family has been quantified using various biophysical and biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50), providing a clear comparison of the inhibitor's potency and selectivity.
| Bromodomain | IC50 (nM) | Fold Selectivity vs. BRD4-BD1 |
| BRD4-BD1 | 12 | 1 |
| BRD2-BD1 | 280 | 23.3 |
| BRD3-BD1 | 1000 | 83.3 |
| BRD4-BD2 | 16000 | 1333.3 |
| BRD2-BD2 | 7100 | 591.7 |
| BRD3-BD2 | 75000 | 6250 |
Data compiled from publicly available sources.
Experimental Protocols
The determination of the binding affinities presented above relies on robust and well-established experimental methodologies. Below are detailed protocols for the key assays used in the characterization of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
Principle: AlphaScreen is a bead-based immunoassay that measures the interaction between two molecules. In the context of BET bromodomains, a biotinylated histone peptide (ligand) is captured by streptavidin-coated Donor beads, and a GST-tagged bromodomain protein is captured by anti-GST-coated Acceptor beads. When the bromodomain binds to the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor like this compound will disrupt the bromodomain-histone interaction, leading to a decrease in the AlphaScreen signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Dilute GST-tagged BET bromodomain protein and biotinylated H4 peptide to desired concentrations in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Prepare a slurry of Streptavidin-Donor beads and anti-GST Acceptor beads in Assay Buffer according to the manufacturer's instructions. Protect from light.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the this compound serial dilution or DMSO vehicle (control) to the appropriate wells.
-
Add 2.5 µL of the GST-tagged BET bromodomain protein solution to all wells.
-
Add 2.5 µL of the biotinylated H4 peptide solution to all wells.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
-
Bead Addition and Incubation:
-
Add 2.5 µL of the anti-GST Acceptor bead slurry to all wells.
-
Incubate for 60 minutes at room temperature in the dark with gentle shaking.
-
Add 10 µL of the Streptavidin-Donor bead slurry to all wells.
-
Incubate for a further 60-120 minutes at room temperature in the dark with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The IC50 values are determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Step-by-Step Protocol:
-
Sample Preparation:
-
Express and purify the BET bromodomain of interest to >95% purity.
-
Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a concentrated solution of this compound in the final dialysis buffer. It is critical that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC sample cell and syringe.
-
Load the BET bromodomain solution into the sample cell (typically 5-50 µM).
-
Load the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the protein).
-
Equilibrate the system to the desired experimental temperature (e.g., 25°C).
-
-
Titration and Data Acquisition:
-
Perform an initial small injection to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
The heat change upon each injection is measured by the instrument.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
BROMOscan® Assay for Selectivity Profiling
Principle: BROMOscan is a competition binding assay that measures the ability of a test compound to displace a ligand from a DNA-tagged bromodomain. The bromodomain is incubated with the test compound and an immobilized ligand. The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag. A reduction in the amount of bound bromodomain indicates that the test compound has displaced the immobilized ligand.
Methodology Outline:
-
Assay Setup: A proprietary immobilized ligand is used to capture the DNA-tagged BET bromodomain of interest.
-
Competition: The test compound (this compound) is added at a fixed concentration (or in a dose-response format) to compete with the immobilized ligand for binding to the bromodomain.
-
Quantification: After an incubation period to reach equilibrium, unbound bromodomain is washed away. The amount of remaining, bound bromodomain is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. For Kd determination, a dose-response curve is generated and fitted to a standard binding model. This platform allows for the screening of an inhibitor against a large panel of bromodomains to comprehensively assess its selectivity.
Mandatory Visualizations
Caption: BET protein-mediated transcriptional activation and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing the specificity of a BET bromodomain inhibitor.
Comparative Analysis of BRD4 BD1-Selective Inhibitors: A Deep Dive into iBRD4-BD1 diTFA and its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the selection of a potent and selective inhibitor for the first bromodomain (BD1) of BRD4 is a critical decision. This guide provides a comprehensive comparative analysis of iBRD4-BD1 diTFA against other notable BD1-selective inhibitors, offering a clear overview of their performance based on available experimental data.
This comparison focuses on key quantitative metrics, including binding affinity and cellular activity, to objectively assess the strengths and weaknesses of each compound. Detailed experimental protocols for the primary assays are also provided to ensure reproducibility and aid in the critical evaluation of the presented data.
Performance Comparison of BRD4 BD1-Selective Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and a selection of other inhibitors with reported selectivity for BRD4's first bromodomain.
| Inhibitor | BRD4-BD1 IC50 (nM) | BRD4-BD2 IC50 (µM) | BRD2-BD1 IC50 (nM) | BRD2-BD2 IC50 (µM) | BRD3-BD1 IC50 (µM) | BRD3-BD2 IC50 (µM) | Cellular Activity (Cell Line) | Cellular EC50/IC50 (µM) |
| This compound | 12[1] | 16[1] | 280[1] | 7.1[1] | 1.0[1] | 75[1] | MM.1S | 2.3 (Cytotoxicity)[1] |
| ZL0420 | 27[2][3][4] | 0.032[2][3][4] | 803[3] | 1.736[3] | 2.275[5] | - | hSAECs | 0.51 - 0.54 (Gene expression)[3] |
| ZL0454 | 49[5] | 0.032[5] | 772[5] | 1.836[5] | 2.493[5] | - | hSAECs | ~0.5 (Gene expression)[6] |
| GSK778 | 41[7][8][9] | 5.843[7][8][9] | 75[7][8][9] | 3.95[7][8][9] | 41[7][8][9] | 1.21[7][8][9] | Various cancer cell lines | 0.001 - 10 (Growth inhibition)[7] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4-BD1 Inhibition
This protocol is a generalized procedure for determining the IC50 values of inhibitors against BRD4-BD1.
Materials:
-
BRD4-BD1 protein
-
Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Fluorescein- or other suitable dye-labeled acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Streptavidin-d2 or equivalent acceptor
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
Test inhibitors and positive control (e.g., JQ1)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed concentration of BRD4-BD1 protein to the wells of the microplate.
-
Add the Tb-labeled antibody and the dye-labeled acetylated histone peptide to the wells.
-
Add the diluted test inhibitor or control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes), protected from light.
-
Measure the TR-FRET signal by exciting the terbium donor at ~340 nm and measuring emission at two wavelengths: ~620 nm (terbium emission) and ~665 nm (acceptor emission).[10]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4-BD1 Inhibition
This protocol outlines a typical AlphaScreen assay for measuring BRD4-BD1 inhibition.[11][12]
Materials:
-
GST- or His-tagged BRD4-BD1 protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST or anti-His-coated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Test inhibitors and positive control
-
384-well OptiPlates
-
AlphaScreen-capable microplate reader
Procedure:
-
Add assay buffer, biotinylated acetylated histone peptide, and tagged BRD4-BD1 protein to the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations to the wells.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add the Acceptor beads and incubate for a further period (e.g., 60 minutes) in the dark.
-
Add the Donor beads and incubate for a final period (e.g., 30-120 minutes) in the dark.
-
Read the plate on an AlphaScreen reader to measure the luminescent signal.
-
Plot the signal against the inhibitor concentration and fit the data to determine the IC50 value.
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol provides a general method for assessing the effect of inhibitors on cell viability.[13]
Materials:
-
Cancer cell line of interest (e.g., MM.1S, KYSE450)
-
Complete cell culture medium
-
Test inhibitors
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate for the recommended time (e.g., 1-4 hours).
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the EC50 or IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ZL0420 |CAS: 2229039-45-4 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of iBRD4-BD1 diTFA through Genetic Knockdown of BRD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for validating the on-target effects of the selective BRD4 inhibitor, iBRD4-BD1 diTFA: pharmacological inhibition and genetic knockdown. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and execute robust experiments to confirm that the observed cellular phenotypes are a direct result of BRD4 inhibition.
Introduction to BRD4 and Its Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating gene expression by binding to acetylated histones and recruiting transcriptional machinery.[1][2] Its involvement in various cancers has made it a prime therapeutic target.[2] this compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, with an in vitro IC50 of 12 nM.[3] To ensure that the effects of such inhibitors are truly due to their intended target, it is essential to compare them with genetic methods that directly reduce the target protein levels, such as RNA interference (RNAi).
Comparison of Pharmacological Inhibition and Genetic Knockdown
The following tables summarize the quantitative effects of both this compound and genetic knockdown of BRD4 on key cellular processes. It is important to note that the data presented is a synthesis from multiple studies and may not be directly comparable due to variations in cell lines, experimental conditions, and methodologies.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | This compound | Genetic Knockdown of BRD4 (siRNA/shRNA) | Reference Cell Line(s) |
| EC50 (Cell Viability) | 2.3 µM (72h) | Not Applicable | MM.1S |
| Effect on Cell Proliferation | Inhibition | Inhibition, G1 cell cycle arrest | Various cancer cell lines |
| Induction of Apoptosis | Yes | Yes | Various cancer cell lines |
Table 2: Effects on Gene Expression
| Parameter | This compound | Genetic Knockdown of BRD4 (siRNA/shRNA) | Reference Cell Line(s) |
| Downregulation of MYC Oncogene | Yes | Yes | Various cancer cell lines[1][2][4] |
| Global Gene Expression Changes | Downregulation of pro-proliferative and oncogenic genes | Downregulation of genes involved in cell cycle progression and proliferation | Various cancer cell lines |
Experimental Protocols
To facilitate the replication of these validation studies, detailed protocols for key experiments are provided below.
Western Blotting for BRD4 Protein Levels
Objective: To confirm the reduction of BRD4 protein levels following genetic knockdown or to assess potential changes in BRD4 expression after prolonged inhibitor treatment.
Materials:
-
Cells treated with this compound or transfected with BRD4 siRNA/shRNA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-BRD4
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse treated and control cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-BRD4 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for MYC Gene Expression
Objective: To quantify the downregulation of the known BRD4 target gene, MYC, following treatment with this compound or BRD4 knockdown.
Materials:
-
Cells treated with this compound or transfected with BRD4 siRNA/shRNA
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR primers for MYC and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with primers for MYC and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of MYC.
MTT Assay for Cell Viability
Objective: To assess the effect of this compound or BRD4 knockdown on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound or BRD4 siRNA/shRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with BRD4 siRNA/shRNA.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway involving BRD4 and the experimental workflow for validating on-target effects.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of iBRD4-BD1 diTFA Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of iBRD4-BD1 diTFA, a selective inhibitor of the first bromodomain of BRD4 (BRD4-BD1), across various cancer cell lines. While comprehensive data for this compound across a wide panel of cancer cell lines is not publicly available, this guide utilizes data from a closely related and well-characterized selective BRD4-BD1 inhibitor, iBET-BD1 (also known as GSK778), to provide insights into the expected activity. The effects of selective BD1 inhibitors have been shown to phenocopy the effects of pan-BET inhibitors in cancer models.[1][2] This guide also includes detailed experimental protocols for key assays used to validate the activity of such inhibitors and visual diagrams of the relevant signaling pathway and experimental workflows.
Comparative Activity of a Selective BRD4-BD1 Inhibitor in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selective BRD4-BD1 inhibitor iBET-BD1 in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 of iBET-BD1 (nM) |
| MDA-MB-453 | Breast Cancer | ~1000 |
| MOLM-13 | Acute Myeloid Leukemia | ~1000 |
| MV4;11 | Acute Myeloid Leukemia | Not explicitly quantified, but effective at 1000 nM |
Note: This data is for iBET-BD1 and is used as a proxy for this compound due to the limited availability of public data for the latter.[2][3]
Another selective BRD4-BD1 inhibitor, DW-71177, has shown strong antiproliferative activity with GI50 values ranging from 0.050 to 3.3 µM in various acute myeloid leukemia, acute lymphoblastic leukemia, chronic myeloid leukemia, diffuse large B-cell lymphoma, and Burkitt's lymphoma cell lines.[4]
Experimental Protocols
Detailed methodologies for two key experiments to validate the engagement and activity of BRD4-BD1 inhibitors are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Objective: To confirm the engagement of this compound with the BRD4 protein in intact cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for cell culture, PCR thermocycler, equipment for protein quantification (e.g., BCA assay), and western blotting.
Procedure:
-
Cell Treatment: Culture the selected cancer cell line to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR thermocycler, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble BRD4 protein in each sample by western blotting using a specific anti-BRD4 antibody.
-
Data Analysis: Quantify the band intensities from the western blots. Plot the amount of soluble BRD4 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer.
Objective: To quantify the affinity of this compound for BRD4-BD1 in live cancer cells.
Materials:
-
Cancer cell line of interest
-
Expression vector for NanoLuc®-BRD4-BD1 fusion protein
-
Fluorescent tracer that binds to BRD4-BD1
-
This compound
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET signals.
Procedure:
-
Cell Transfection: Seed the cancer cells in a suitable plate format. Transfect the cells with the NanoLuc®-BRD4-BD1 expression vector according to the manufacturer's protocol.
-
Cell Plating: After 24 hours, harvest and resuspend the transfected cells in Opti-MEM®. Plate the cells into a white-walled, 96- or 384-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the fluorescent tracer at a predetermined optimal concentration to the cells, followed by the addition of the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the concentration of this compound. The resulting dose-response curve can be used to determine the IC50 value, which reflects the intracellular affinity of the compound for BRD4-BD1.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow.
Caption: BRD4 Signaling Pathway and Inhibition by this compound.
References
Validating the Anti-inflammatory Effects of BRD4 BD1-Selective Inhibition in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of selective inhibitors targeting the first bromodomain (BD1) of BRD4, exemplified by compounds like GSK778 and ZL0590, against pan-BET (Bromodomain and Extra-Terminal domain) inhibitors such as JQ1. The following sections present supporting experimental data from primary cell-based assays, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.
Note: The specific compound "iBRD4-BD1 diTFA" is not widely documented in publicly available literature. Therefore, this guide utilizes data from well-characterized, potent, and selective BRD4 BD1 inhibitors, such as GSK778 and ZL0590, as representative examples of its class.
Comparison of BRD4 Inhibitors
The therapeutic targeting of BRD4, a key epigenetic reader, has emerged as a promising strategy for mitigating inflammation. BRD4 contains two bromodomains, BD1 and BD2, which perform distinct, non-redundant functions in gene transcription. While pan-BET inhibitors like JQ1 bind to both bromodomains, the development of domain-selective inhibitors allows for a more nuanced approach to modulating inflammatory gene expression.
| Feature | iBRD4-BD1 (Represented by GSK778/ZL0590) | JQ1 (Pan-BET Inhibitor) |
| Target | Bromodomain 1 (BD1) of BET proteins (BRD2, BRD3, BRD4)[1][2] | Both Bromodomain 1 (BD1) and 2 (BD2) of all BET family proteins[3] |
| Selectivity | High selectivity for BD1 over BD2 (e.g., GSK778 is ≥130-fold selective for BD1)[4] | Binds to both BD1 and BD2 with high affinity[3] |
| Mechanism | Competitively binds to the acetyl-lysine binding pocket of BD1, displacing BRD4 from chromatin at specific gene loci, primarily those related to steady-state gene expression and oncogenesis, but also impacting inflammatory genes.[4][5] | Competitively binds to both BD1 and BD2, broadly displacing BET proteins from chromatin and thereby suppressing the transcription of a wide range of genes, including key inflammatory cytokines and oncogenes.[3][6] |
| Reported Anti-inflammatory Effects | Suppresses the production of pro-inflammatory cytokines like IL-6 and chemokines (CCL2) in primary human peripheral blood mononuclear cells (PBMCs) and human small airway epithelial cells (hSAECs).[1][7][8] | Potently suppresses the expression and secretion of a broad range of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) in primary macrophages, microglia, and mesothelial cells stimulated with lipopolysaccharide (LPS).[3][6][9][10] |
| Primary Cell Types Tested | Human Peripheral Blood Mononuclear Cells (PBMCs), Primary CD4+ T cells, Human Small Airway Epithelial Cells (hSAECs).[1][4][7][8] | Murine Bone Marrow-Derived Macrophages (BMDMs), Primary Microglial Cells, Human Gingival Fibroblasts, Primary Mesothelial Cells.[6][9][10] |
Quantitative Performance Data
The following table summarizes the inhibitory effects of a BD1-selective inhibitor and a pan-BET inhibitor on the production of key inflammatory mediators in primary human cells.
| Inhibitor | Cell Type | Stimulant | Mediator Measured | IC50 (Concentration for 50% Inhibition) | Reference |
| GSK778 (iBET-BD1) | Human PBMCs | LPS | IL-6 Secretion | 63.12 nM | [1] |
| GSK778 (iBET-BD1) | Human PBMCs | LPS | CCL2 Secretion | 50.12 nM | [1] |
| ZL0590 | hSAECs | poly(I:C) | IL-6 Expression | ~370 nM | [7] |
| JQ1 | Primary Microglial Cells | LPS (10 ng/mL) | IL-1α, IL-1β, CCL2, etc. | Significant downregulation at 500 nM | [9][11] |
| I-BET151 | Rheumatoid Arthritis Synovial Fibroblasts | TNF-α | IL-6 Secretion | Significant reduction at 500 nM | [12] |
| I-BET151 | Peripheral Blood Mononuclear Cells | RANKL/M-CSF | TNF-α, IL-1β, IL-6 Secretion | Dose-dependent reduction (significant at 10-100 nM) | [13] |
Signaling Pathway and Experimental Workflow
BRD4 in Inflammatory Gene Transcription
Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate signaling cascades that converge on transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and, along with other factors, recruits the transcriptional machinery to the promoter regions of pro-inflammatory genes. BRD4 acts as a critical co-activator by binding to acetylated histones at these promoters and enhancers, facilitating transcription elongation. BD1-selective inhibitors, like this compound, competitively block this interaction, leading to the suppression of inflammatory gene expression.
Caption: BRD4-mediated inflammatory gene transcription and its inhibition.
General Experimental Workflow
Validating the anti-inflammatory effect of a BRD4 inhibitor in primary cells typically follows a standardized workflow. This involves isolating primary cells, stimulating them with an inflammatory agent in the presence or absence of the inhibitor, and subsequently measuring the inflammatory response at the gene and protein level.
Caption: Workflow for assessing anti-inflammatory effects in primary cells.
Experimental Protocols
Primary Macrophage Culture and Inflammatory Assay
This protocol describes the stimulation of macrophages with LPS to measure the effect of BRD4 inhibitors on cytokine production.[14][15]
Materials:
-
Primary murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin).
-
Lipopolysaccharide (LPS) from E. coli.
-
BRD4 inhibitors (this compound, JQ1) dissolved in DMSO.
-
DMSO (Vehicle control).
-
Phosphate-Buffered Saline (PBS).
-
96-well or 24-well tissue culture plates.
Procedure:
-
Cell Plating: Seed primary macrophages in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of the BRD4 inhibitor (e.g., 100 nM, 500 nM, 1 µM) or an equivalent volume of DMSO for the vehicle control. Incubate for 1-2 hours.[15]
-
Inflammatory Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.[14][16]
-
Incubation: Incubate the plates for a specified period. For gene expression analysis (RT-qPCR), a 4-6 hour incubation is typical. For protein secretion analysis (ELISA), incubate for 18-24 hours.[14]
-
Harvesting:
-
Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis by ELISA. Store at -80°C until use.
-
Cells: Wash the cells with ice-cold PBS and lyse them directly in the well using an appropriate lysis buffer for RNA isolation.
-
Gene Expression Analysis by RT-qPCR
This protocol quantifies the mRNA levels of inflammatory genes.[17][18][19]
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kit).
-
cDNA synthesis kit (Reverse Transcriptase).
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for target genes (e.g., IL6, TNFA, CCL2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
RNA Isolation: Extract total RNA from the cell lysates collected in the previous protocol, according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and each gene. A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Data Analysis: Run the qPCR plate. Determine the cycle threshold (Ct) values. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative gene expression changes using the 2^-ΔΔCt method, comparing inhibitor-treated samples to the LPS-stimulated vehicle control.[17]
Cytokine Secretion Analysis by ELISA
This protocol measures the concentration of secreted cytokines in the culture supernatant.[15][20]
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, human IL-6).
-
Culture supernatants (harvested previously).
-
Microplate reader.
Procedure:
-
Follow the manufacturer's protocol provided with the ELISA kit.
-
Briefly, this involves adding standards and samples to a 96-well plate pre-coated with a capture antibody.
-
After incubation and washing steps, a detection antibody is added, followed by a substrate solution that generates a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in each sample by comparing its absorbance to the standard curve.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if the BRD4 inhibitor displaces BRD4 from the promoter regions of specific inflammatory genes.[21][22][23]
Materials:
-
Primary cells treated with inhibitor and/or LPS as described in Protocol 1.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and sonication buffers.
-
ChIP-grade antibody against BRD4.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the promoter region of an inflammatory gene (e.g., IL6 promoter).
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[22]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-800 bp using sonication.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate and then incubate overnight at 4°C with an anti-BRD4 antibody.
-
Capture and Wash: Capture the antibody-chromatin complexes using Protein A/G beads. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
ChIP-qPCR: Use qPCR to quantify the amount of a specific gene promoter (e.g., IL6) present in the purified DNA. The results are typically expressed as a percentage of the input chromatin, showing the enrichment of BRD4 at that specific locus. Compare the enrichment in inhibitor-treated cells to control cells to demonstrate displacement.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET Protein Inhibitor JQ1 Ameliorates Experimental Peritoneal Damage by Inhibition of Inflammation and Oxidative Stress | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. I-BET151 suppresses osteoclast formation and inflammatory cytokines secretion by targetting BRD4 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 19. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. med.upenn.edu [med.upenn.edu]
- 23. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of iBRD4-BD1 and iBRD4-BD2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selective inhibitors targeting the first (BD1) and second (BD2) bromodomains of BRD4. It includes supporting experimental data, detailed protocols, and visualizations of relevant signaling pathways.
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression in cancer and inflammatory diseases. BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. While pan-BET inhibitors that target both bromodomains have shown therapeutic promise, they are often associated with toxicity. This has spurred the development of selective inhibitors for BD1 and BD2, as these two domains appear to have distinct biological functions. Emerging evidence suggests that BD1 is more critical for maintaining steady-state gene expression and is a key driver in many cancers, while BD2 plays a more prominent role in the induction of inflammatory genes.[1][2][3] This guide offers a head-to-head comparison of selective inhibitors for these two domains.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the binding affinities and inhibitory concentrations of various selective iBRD4-BD1 and iBRD4-BD2 inhibitors, as determined by various biochemical and cellular assays.
Table 1: iBRD4-BD1 Selective Inhibitors - Binding Affinities and Inhibitory Concentrations
| Compound | Assay Type | BRD4-BD1 IC50/Kd (nM) | BRD4-BD2 IC50/Kd (nM) | Selectivity (BD2/BD1) | Reference |
| iBET-BD1 (GSK778) | TR-FRET | 27 (IC50) | >10000 (IC50) | >370-fold | [1][3] |
| iBET-BD1 (GSK778) | SPR | 19 (Kd) | 2500 (Kd) | ~130-fold | [1] |
| ZL0590 (52) | TR-FRET | 90 (IC50) | ~900 (IC50) | ~10-fold | [4] |
| Olinone | ITC | 3400 (Kd) | No detectable binding | >100-fold | [5] |
| BET-IN-26 | Biochemical Assay | 5.5 (IC50) | 9000 (IC50) | ~1636-fold |
Table 2: iBRD4-BD2 Selective Inhibitors - Binding Affinities and Inhibitory Concentrations
| Compound | Assay Type | BRD4-BD1 IC50/Kd (nM) | BRD4-BD2 IC50/Kd (nM) | Selectivity (BD1/BD2) | Reference |
| iBET-BD2 (GSK046) | TR-FRET | >30000 (IC50) | 32 (IC50) | >938-fold | [1][3] |
| iBET-BD2 (GSK046) | SPR | >10000 (Kd) | 33 (Kd) | >300-fold | [1] |
| ABBV-744 | TR-FRET | >10000 (IC50) | 1.6 (IC50) | >6250-fold | [4] |
| CDD-1102 | AlphaScreen | >10000 (IC50) | 10 (IC50) | >1000-fold | [6] |
| BRD4-BD1/2-IN-3 | Biochemical Assay | >410 (IC50) | 0.41 (IC50) | >1000-fold |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method to determine the binding affinity of inhibitors to BRD4 bromodomains.
Principle: The assay measures the inhibition of the interaction between a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a GST-tagged BRD4 bromodomain (BD1 or BD2). A terbium (Tb)-labeled anti-GST antibody serves as the donor fluorophore, and a dye-labeled streptavidin acts as the acceptor. When the BRD4-histone peptide complex forms, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.[7][8][9]
Protocol:
-
Reagent Preparation:
-
Prepare a 1x TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the GST-tagged BRD4-BD1 or BRD4-BD2 protein to the desired concentration (e.g., 2-5 ng/µL) in 1x assay buffer.
-
Dilute the biotinylated histone peptide to the desired concentration (e.g., 200 nM) in 1x assay buffer.
-
Dilute the Tb-labeled anti-GST antibody and dye-labeled streptavidin in 1x assay buffer according to the manufacturer's instructions.
-
Prepare a serial dilution of the test inhibitor in DMSO, and then dilute in 1x assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted inhibitor solution or vehicle (for positive and negative controls) to the wells.
-
Add 5 µL of the diluted biotinylated histone peptide to all wells except the negative control wells (add 5 µL of 1x assay buffer instead).
-
Add 5 µL of the diluted GST-tagged BRD4 protein to all wells.
-
Add 5 µL of the diluted Tb-labeled anti-GST antibody and 5 µL of the dye-labeled streptavidin mixture to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible microplate reader, with excitation at ~340 nm and emission at ~620 nm (for Terbium) and ~665 nm (for the acceptor dye).[7][8]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used for screening and characterizing inhibitors of protein-protein interactions.[10]
Principle: The assay involves two types of beads: donor beads and acceptor beads. In this context, a biotinylated histone peptide is captured by streptavidin-coated donor beads, and a His-tagged BRD4 bromodomain is captured by Nickel chelate (Ni-NTA) acceptor beads. When the BRD4-histone peptide interaction occurs, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors that disrupt the interaction will reduce the signal.[10][11]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the His-tagged BRD4-BD1 or BRD4-BD2 protein and the biotinylated histone peptide to their optimal concentrations (determined through titration experiments) in the assay buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by dilution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitor solution or vehicle to the wells.
-
Add 5 µL of the diluted His-tagged BRD4 protein to all wells.
-
Add 5 µL of the diluted biotinylated histone peptide to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a mixture of streptavidin-coated donor beads and Ni-NTA acceptor beads (prepared in the dark) to all wells.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Viability Assay (e.g., MTT or CellTiter-Glo)
These assays are used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol (96-well plate format):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the iBRD4-BD1 or iBRD4-BD2 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Assay Procedure (CellTiter-Glo):
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add the CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving BRD4 and a typical experimental workflow for inhibitor screening.
Caption: A typical workflow for the discovery and characterization of selective BRD4 inhibitors.
Caption: BRD4 promotes NF-κB-mediated transcription by binding to acetylated RelA.[12][13][14]
Caption: BRD4 regulates breast cancer cell dissemination via the Jagged1/Notch1 pathway.[15][16]
Conclusion
The development of selective inhibitors for the first and second bromodomains of BRD4 has provided valuable tools to dissect their distinct biological roles. The data presented in this guide highlight the significant progress made in achieving high selectivity for either BD1 or BD2. While BD1-selective inhibitors appear more effective in cancer models by targeting steady-state oncogenic transcription, BD2-selective inhibitors show promise in inflammatory conditions by modulating the induction of pro-inflammatory genes.[1][3] The choice between a BD1 or BD2 selective inhibitor will ultimately depend on the specific biological context and therapeutic indication. The experimental protocols and pathway diagrams provided herein serve as a resource for researchers to further explore the therapeutic potential of these targeted epigenetic modulators.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of bromodomain 2–specific inhibitors of BRDT [escholarship.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. westbioscience.com [westbioscience.com]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of iBRD4-BD1 diTFA
Researchers and drug development professionals handling iBRD4-BD1 diTFA are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. As a trifluoroacetic acid (TFA) salt, this compound is classified as hazardous chemical waste and requires specific handling procedures. This guide provides essential, step-by-step instructions for the safe and proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors.
Key Safety Information:
| Hazard Classification | Precautionary Measures |
| Hazardous Chemical Waste | Do not dispose of down the sink or in general waste. |
| Trifluoroacetic Acid Salt | Corrosive and potentially harmful to aquatic life. Avoid contact with bases and oxidizing agents. |
| Personal Protective Equipment | Mandatory use of safety goggles, chemical-resistant gloves, and a lab coat. |
| Engineering Controls | All handling and disposal steps must be performed in a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to collection, storage, and handover to environmental health and safety (EHS) personnel.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste. The container should be made of materials such as high-density polyethylene (HDPE).
-
Never mix this compound waste with other chemical waste streams, especially bases or strong oxidizing agents, to prevent violent reactions.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in storage for a period defined by your institution's EHS guidelines (typically not exceeding 6-12 months), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.[3] Follow their specific procedures for waste collection requests.
-
-
Decontamination:
-
Any labware or surfaces that have come into contact with this compound should be decontaminated.
-
Triple-rinse glassware with a suitable solvent (such as ethanol or methanol), and collect the rinsate as hazardous waste in the designated container.
-
Wipe down surfaces with an appropriate cleaning agent.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Essential Safety and Operational Guide for Handling iBRD4-BD1 diTFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with iBRD4-BD1 diTFA, a selective BRD4 bromodomain inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 2839318-20-4
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following PPE must be worn at all times:
-
Eye Protection: Chemical safety glasses that meet American National Standards Institute (ANSI) standard Z-87.1 are required.[4] For handling larger quantities (>100 mL), the use of splash goggles is recommended.[4]
-
Hand Protection: Nitrile gloves must be worn.[4] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A properly fitting laboratory coat, long pants, and closed-toed footwear are required to protect the skin.[4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust, aerosols, or vapors.[4][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Engineering Controls
To minimize the risk of exposure, the following engineering controls must be in place:
-
Ventilation: All work with this compound, including weighing, reconstituting, and aliquoting, must be performed in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Safety Stations: An accessible safety shower and eye wash station must be available in the immediate work area.[5]
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Use only in areas with appropriate exhaust ventilation.[5]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[5]
-
Protect from direct sunlight and sources of ignition.[5]
-
For long-term stability, refer to the storage conditions outlined in the table below.
| Storage Condition | Shelf Life (Powder) | Shelf Life (In Solvent) |
| -20°C | 3 years | 1 year |
| 4°C | 2 years | - |
| -80°C | - | 2 years |
Data sourced from MedChemExpress Safety Data Sheet.[5]
Accidental Release and Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
For small spills (a few mL) inside a fume hood:
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Place the absorbent material into a suitable, sealed container for disposal.
-
Decontaminate the surface by scrubbing with alcohol.[5]
For larger spills (>50 mL) or spills outside of a fume hood:
-
Alert all personnel in the laboratory immediately.[4]
-
Evacuate the laboratory and close all doors.[4]
-
Post a "NO ENTRY" sign on the door, specifying the nature of the hazard.[4]
-
Activate the fire alarm and call emergency services (911).[4]
-
Do not re-enter the area until cleared by emergency personnel.[4]
A visual workflow for spill response is provided below.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[5]
-
Special Hazards: During combustion, irritant fumes may be emitted.[5]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective clothing.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
